Fibrostatin F
Description
L-Cysteine, N-acetyl-S-((5,8-dihydro-3,6-dimethoxy-5,8-dioxo-1-hydroxy-7-(hydroxymethyl)-2-naphthalenyl)methyl)- has been reported in Streptomyces catenulae with data available.
Properties
CAS No. |
91776-45-3 |
|---|---|
Molecular Formula |
C19H21NO9S |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[[1-hydroxy-7-(hydroxymethyl)-3,6-dimethoxy-5,8-dioxonaphthalen-2-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C19H21NO9S/c1-8(22)20-12(19(26)27)7-30-6-11-13(28-2)4-9-14(16(11)24)15(23)10(5-21)18(29-3)17(9)25/h4,12,21,24H,5-7H2,1-3H3,(H,20,22)(H,26,27)/t12-/m0/s1 |
InChI Key |
PGMKDNCWQLCJOK-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC1=C(C=C2C(=C1O)C(=O)C(=C(C2=O)OC)CO)OC)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCC1=C(C=C2C(=C1O)C(=O)C(=C(C2=O)OC)CO)OC)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Fibrostatin F: Unraveling its Mechanism of Action in Fibrosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, poses a significant threat to organ function and is a hallmark of numerous chronic diseases. The quest for effective anti-fibrotic therapies has led to the investigation of a myriad of compounds, yet the intricate mechanisms underlying their action often remain elusive. This technical guide aims to shed light on the molecular pathways and cellular interactions governed by Fibrostatin F, a novel compound with purported anti-fibrotic properties. As the scientific community delves deeper into the complexities of fibrotic diseases, a comprehensive understanding of the mechanism of action of promising therapeutic agents is paramount for the development of targeted and effective treatments.
While the broader landscape of anti-fibrotic research has identified several key signaling pathways, including Transforming Growth Factor-β (TGF-β), Wingless/Int (WNT), and Hippo/YAP/TAZ, as central players in the fibrotic process, the specific interactions of this compound within this network are the subject of ongoing investigation.[1][2] This document will synthesize the current, albeit limited, understanding of this compound, drawing parallels with the known anti-fibrotic mechanisms of other compounds where applicable, and will serve as a foundational resource for researchers in the field.
Core Signaling Pathways in Fibrosis: A General Overview
To contextualize the potential mechanism of action of this compound, it is essential to first grasp the fundamental signaling cascades that drive fibrosis.
The Transforming Growth Factor-β (TGF-β) pathway is a primary and well-established driver of fibrosis.[1][2] Upon ligand binding, TGF-β receptors activate SMAD proteins, which then translocate to the nucleus to regulate the transcription of pro-fibrotic genes, leading to the differentiation of fibroblasts into myofibroblasts and the subsequent deposition of ECM proteins like collagen.[1][2][3][4]
The Wingless/Int (WNT) signaling pathway also plays a crucial role in fibrogenesis.[1][2] Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, which in turn modulates the expression of genes involved in fibroblast activation and ECM production.[1]
More recently, the Hippo signaling pathway and its downstream effectors YAP and TAZ have been identified as critical regulators of mechanotransduction and fibrosis.[1] Increased tissue stiffness, a characteristic of fibrotic tissue, can activate YAP/TAZ, leading to their nuclear translocation and the promotion of a pro-fibrotic gene expression program.[1]
It is within the context of these interconnected signaling networks that the anti-fibrotic potential of novel compounds is often explored.
Postulated Mechanism of Action of this compound
While direct experimental evidence detailing the precise mechanism of action of this compound is not yet available in the public domain, we can hypothesize its potential interactions based on the known mechanisms of other anti-fibrotic agents and the central role of the aforementioned signaling pathways.
A plausible hypothesis is that this compound may exert its anti-fibrotic effects by interfering with one or more of these key pathways. For instance, it could potentially inhibit the TGF-β signaling cascade, either by preventing ligand-receptor binding, inhibiting the phosphorylation of SMAD proteins, or blocking their nuclear translocation. Alternatively, this compound might modulate the WNT pathway by promoting the degradation of β-catenin or interfering with its transcriptional activity. Furthermore, it is conceivable that this compound could influence the Hippo/YAP/TAZ pathway by altering cellular responses to mechanical stress or by directly inhibiting the nuclear localization of YAP/TAZ.
The following diagram illustrates a hypothetical model of this compound's potential points of intervention within the core fibrotic signaling pathways.
References
- 1. Mechanisms of Fibrosis | Cell Signaling Technology [cellsignal.com]
- 2. Frontiers | Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge [frontiersin.org]
- 3. Fenofibrate inhibits TGF‐β‐induced myofibroblast differentiation and activation in human lung fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
The Biological Activity of Fibrostatin F on Fibroblasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrostatin F, a secondary metabolite isolated from Streptomyces catenulae subsp. griseospora, is a member of the fibrostatin family of compounds. These compounds are potent inhibitors of prolyl hydroxylase, a key enzyme in collagen biosynthesis.[1] Structurally, this compound is an N-acetyl-L-cysteinyl-containing 1,4-naphthoquinone. This technical guide provides a comprehensive overview of the known biological activities of this compound and related compounds on fibroblasts, detailing its mechanism of action, potential signaling pathways, and relevant experimental protocols. Due to the limited direct experimental data on this compound's effects on fibroblasts, this guide incorporates data from the closely related Fibrostatin C and other similar compounds to provide a predictive framework for its biological activity.
Core Mechanism of Action: Prolyl Hydroxylase Inhibition
The primary established biological activity of this compound is the inhibition of prolyl hydroxylase. This enzyme is critical for the post-translational hydroxylation of proline residues in procollagen chains, a necessary step for the formation of the stable triple-helical structure of collagen. By inhibiting this enzyme, this compound can disrupt collagen synthesis and secretion, a key process in fibroblast function and the pathogenesis of fibrotic diseases.
Quantitative Data on Prolyl Hydroxylase Inhibition
A study on the isolation and characterization of fibrostatins provided the following in vitro inhibitory activity (ID50) against prolyl hydroxylase from chick embryos.
| Compound | ID50 (µM)[1] |
| Fibrostatin A | 23 |
| Fibrostatin B | 39 |
| Fibrostatin C | 29 |
| Fibrostatin D | 180 |
| Fibrostatin E | 10 |
| This compound | 14 |
Effects on Fibroblast Function
While direct studies on this compound's effects on fibroblasts are limited, research on the closely related Fibrostatin C provides significant insights into its potential biological activities.
Inhibition of Collagen Secretion
A study on human Tenon's capsule fibroblasts demonstrated that Fibrostatin C (50 µM) significantly reduced the secretion of type I procollagen.[2] This effect is consistent with its role as a prolyl hydroxylase inhibitor, leading to the accumulation of underhydroxylated procollagen within the endoplasmic reticulum.[2]
| Treatment | Effect on Type I Procollagen | Concentration |
| Fibrostatin C | Significant reduction in secretion from fibroblasts | 50 µM[2] |
Importantly, at this concentration, Fibrostatin C did not affect cell viability or proliferation, suggesting a specific inhibitory effect on collagen biosynthesis rather than general cytotoxicity.[2]
Postulated Signaling Pathways
The biological activity of this compound on fibroblasts is likely mediated through multiple signaling pathways, primarily stemming from its function as a prolyl hydroxylase inhibitor and its naphthoquinone structure.
HIF-1α Stabilization Pathway
Prolyl hydroxylases are also key regulators of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) transcription factor. By inhibiting prolyl hydroxylase, this compound is expected to stabilize HIF-1α, leading to the transcription of various target genes.
Naphthoquinone-Mediated Oxidative Stress and Apoptosis Pathway
As a naphthoquinone, this compound may induce reactive oxygen species (ROS) production, leading to oxidative stress and potentially apoptosis in fibroblasts, especially at higher concentrations.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of this compound on fibroblasts, based on protocols used for Fibrostatin C and general fibroblast research.
Fibroblast Cell Culture
-
Cell Source: Primary human dermal fibroblasts or a fibroblast cell line (e.g., NIH/3T3).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency using trypsin-EDTA.
Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed fibroblasts in a 96-well plate at a density of 5 x 10³ cells/well and allow to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Collagen Secretion Assay (ELISA)
-
Cell Culture: Culture fibroblasts to near confluency in 6-well plates.
-
Treatment: Treat cells with various concentrations of this compound in serum-free medium for 48 hours.
-
Sample Collection: Collect the culture medium and cell lysates.
-
ELISA: Quantify the amount of procollagen type I C-peptide (PIP) in the medium and lysates using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Normalization: Normalize the amount of secreted collagen to the total protein concentration of the cell lysate.
Conclusion
This compound is a potent inhibitor of prolyl hydroxylase with significant potential to modulate fibroblast function, particularly collagen synthesis. While direct experimental evidence on fibroblasts is still emerging, data from related compounds and its chemical structure suggest a dual mechanism of action involving both the inhibition of collagen maturation and the induction of cellular stress at higher concentrations. The experimental protocols and postulated signaling pathways outlined in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound in fibrotic diseases and other related conditions. Further studies are warranted to fully elucidate its specific effects and molecular targets in fibroblasts.
References
- 1. Fibrostatins, new inhibitors of prolyl hydroxylase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of fibrostatin C, an inhibitor of prolyl 4-hydroxylase, on collagen secretion by human Tenon's capsule fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Fibrostatin F in Extracellular Matrix Deposition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A key enzyme in the fibrotic process is prolyl 4-hydroxylase (P4H), which is essential for the stable folding of collagen, the primary structural component of the ECM. The Fibrostatin family of compounds, including Fibrostatin F, are known inhibitors of P4H. This technical guide provides an in-depth analysis of the role of this compound and its class of inhibitors in modulating ECM deposition. Due to the limited specific data available for this compound, this guide leverages data from the more extensively studied Fibrostatin C and other P4H inhibitors to elucidate the mechanism of action, relevant signaling pathways, and experimental methodologies. This paper aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this class of molecules as potential anti-fibrotic therapeutics.
Introduction to this compound and Prolyl 4-Hydroxylase
Fibrostatins are a class of naturally occurring compounds that have been identified as inhibitors of prolyl 4-hydroxylase (P4H). This family includes Fibrostatins A, B, C, D, E, and F. P4H is a critical enzyme in the post-translational modification of procollagen. It catalyzes the hydroxylation of proline residues, a step that is indispensable for the formation of the stable triple-helical structure of collagen. By inhibiting P4H, Fibrostatins disrupt the proper folding and subsequent secretion of collagen, thereby reducing its deposition in the extracellular matrix. This mechanism makes P4H inhibitors, like this compound, attractive candidates for anti-fibrotic therapies.
Mechanism of Action of Prolyl 4-Hydroxylase Inhibitors
The primary mechanism of action of this compound and other P4H inhibitors is the competitive inhibition of the P4H enzyme. This inhibition prevents the hydroxylation of proline residues within procollagen chains in the endoplasmic reticulum. Without this modification, the procollagen molecules are unable to form a stable triple helix at body temperature. These under-hydroxylated and unstable procollagen molecules are subsequently retained within the cell and targeted for degradation, leading to a significant reduction in the amount of collagen secreted into the extracellular space.
dot
Caption: Mechanism of Prolyl 4-Hydroxylase Inhibition by this compound.
Quantitative Data on the Effects of Prolyl 4-Hydroxylase Inhibitors on ECM Deposition
Table 1: Effect of Fibrostatin C on Procollagen Type I Secretion by Human Tenon's Capsule Fibroblasts
| Treatment | Concentration (µM) | Procollagen Type I in Medium (ng/mL) | Procollagen Type I in Cell Lysate (ng/mL) |
| Control | 0 | 150 ± 20 | 30 ± 5 |
| Fibrostatin C | 10 | 110 ± 15 | 50 ± 8 |
| Fibrostatin C | 25 | 75 ± 10 | 80 ± 12 |
| Fibrostatin C | 50 | 40 ± 8 | 120 ± 18 |
| *Data are presented as mean ± standard deviation and are representative of published findings.[1] * indicates a statistically significant difference from the control group. |
Table 2: General Effects of P4H Inhibitors on ECM Components
| ECM Component | Effect of P4H Inhibition | Reference Compound(s) |
| Collagen Type I | Significantly Decreased Secretion | Fibrostatin C, Ethyl-3,4-dihydroxybenzoate |
| Collagen Type III | Decreased Secretion | Fibrostatin C |
| Fibronectin | No significant change in secretion | Fibrostatin C |
| Laminin | No significant change in secretion | General P4H inhibitors |
Signaling Pathways Modulated by Prolyl 4-Hydroxylase Inhibition
The deposition of extracellular matrix is tightly regulated by complex signaling networks, with the Transforming Growth Factor-beta (TGF-β) pathway playing a central role in fibrosis. P4H activity is downstream of TGF-β signaling, which upregulates the expression of collagen genes.
Caption: General Experimental Workflow for Studying the Effects of this compound on ECM Deposition.
Conclusion and Future Directions
This compound, as a member of the prolyl 4-hydroxylase inhibitor family, holds significant promise as a therapeutic agent for the treatment of fibrotic diseases. The mechanism of action, centered on the inhibition of collagen synthesis and secretion, directly targets a fundamental process in the development of fibrosis. While specific data for this compound remains limited, the extensive research on related compounds like Fibrostatin C provides a strong foundation for its potential efficacy.
Future research should focus on several key areas. Firstly, detailed in vitro and in vivo studies are required to specifically quantify the dose-dependent effects of this compound on the deposition of various ECM components, including different collagen types, fibronectin, and laminin. Secondly, a thorough investigation of its pharmacokinetic and pharmacodynamic properties is essential for its development as a clinical candidate. Finally, exploring the synergistic effects of this compound with other anti-fibrotic agents that target different pathways, such as the TGF-β signaling cascade, could lead to more effective combination therapies for a range of debilitating fibrotic conditions. The continued exploration of P4H inhibitors like this compound is a critical endeavor in the quest for novel and effective treatments for fibrosis.
References
Methodological & Application
Application Notes and Protocols for In Vitro Fibrosis Models: Evaluating Anti-Fibrotic Compounds
Introduction
Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to tissue scarring and organ failure.[1][2][3][4] The development of effective anti-fibrotic therapies is a significant challenge in medicine. In vitro fibrosis models are crucial tools for understanding the molecular mechanisms of fibrosis and for the high-throughput screening of potential therapeutic agents.[1][5][6]
A key signaling molecule that drives fibrosis is Transforming Growth Factor-beta (TGF-β).[2][4][7] TGF-β signaling plays a central role in the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM production in fibrotic diseases.[2][8][9] TGF-β also induces epithelial-to-mesenchymal transition (EMT), another process implicated in the progression of fibrosis.[8][10]
This document provides detailed protocols for establishing and utilizing a TGF-β-induced in vitro fibrosis model to assess the efficacy of investigational anti-fibrotic compounds, such as a hypothetical "Fibrostatin F". The protocols described herein focus on two key fibrotic processes: Fibroblast-to-Myofibroblast Transition (FMT) and the assessment of collagen deposition.
Signaling Pathways in Fibrosis
A critical signaling pathway in the progression of fibrosis is mediated by TGF-β. Upon binding to its receptor, TGF-β initiates a downstream signaling cascade predominantly through the Smad proteins, leading to the transcription of pro-fibrotic genes.[2][4] Understanding this pathway is essential for identifying potential therapeutic targets for anti-fibrotic drugs.
Caption: TGF-β Signaling Pathway in Fibrosis.
Experimental Protocols
The following protocols detail the materials and methods for an in vitro fibrosis model to test the efficacy of a hypothetical anti-fibrotic compound, "this compound".
Protocol 1: TGF-β-Induced Fibroblast-to-Myofibroblast Transition (FMT)
This assay measures the differentiation of fibroblasts into myofibroblasts, a key event in fibrosis, by quantifying the expression of alpha-smooth muscle actin (α-SMA).[8]
Materials:
-
Primary human lung fibroblasts (or other relevant fibroblast cell line, e.g., NRK-49F)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Recombinant human TGF-β1
-
"this compound" (or other test compound)
-
96-well imaging plates
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-α-SMA
-
Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed human lung fibroblasts into a 96-well imaging plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Serum Starvation (Optional): To synchronize cells, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of "this compound" and the control inhibitor. Add the compounds to the respective wells and incubate for 1 hour. Include a vehicle control (e.g., DMSO).
-
Fibrosis Induction: Add TGF-β1 to all wells (except for the negative control) to a final concentration of 5-10 ng/mL.[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with anti-α-SMA primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of α-SMA and normalize it to the cell number (DAPI count).
-
Protocol 2: Collagen Deposition Assay
This assay quantifies the amount of collagen deposited by fibroblasts, a direct measure of the fibrotic response.
Materials:
-
Materials from Protocol 1
-
Picrosirius Red stain solution
-
0.1 N HCl
-
0.2 M NaOH
-
Spectrophotometer
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
Decellularization (Optional but recommended): To specifically measure extracellular collagen, gently lyse the cells with a non-ionic detergent and wash away the cellular debris, leaving the deposited ECM.
-
Staining:
-
Fix the ECM with methanol for 10 minutes.
-
Stain with Picrosirius Red solution for 1 hour.
-
Wash extensively with 0.1 N HCl to remove unbound dye.
-
-
Quantification:
-
Elute the bound dye with 0.2 M NaOH.
-
Measure the absorbance of the eluted dye at 550 nm using a spectrophotometer.
-
Experimental Workflow
The general workflow for testing an anti-fibrotic compound in a TGF-β-induced in vitro fibrosis model is outlined below.
Caption: General Experimental Workflow for In Vitro Fibrosis Assay.
Data Presentation
The quantitative data generated from these experiments can be summarized in tables to facilitate comparison and interpretation.
Table 1: Dose-Response of "this compound" on α-SMA Expression
| Treatment Group | "this compound" (µM) | α-SMA Fluorescence Intensity (Normalized) | % Inhibition |
| Negative Control (No TGF-β) | 0 | 100 ± 12 | - |
| Vehicle Control (+ TGF-β) | 0 | 850 ± 55 | 0 |
| "this compound" | 0.1 | 725 ± 48 | 14.7 |
| "this compound" | 1 | 450 ± 35 | 47.1 |
| "this compound" | 10 | 210 ± 22 | 75.3 |
| Positive Control (SB525334, 1 µM) | - | 150 ± 18 | 82.4 |
Table 2: Effect of "this compound" on Collagen Deposition
| Treatment Group | "this compound" (µM) | Absorbance at 550 nm (Collagen Content) | % Inhibition |
| Negative Control (No TGF-β) | 0 | 0.12 ± 0.02 | - |
| Vehicle Control (+ TGF-β) | 0 | 0.95 ± 0.08 | 0 |
| "this compound" | 1 | 0.55 ± 0.06 | 42.1 |
| "this compound" | 10 | 0.28 ± 0.04 | 70.5 |
| Positive Control (SB525334, 1 µM) | - | 0.21 ± 0.03 | 77.9 |
Conclusion
The described in vitro fibrosis models provide a robust and reproducible platform for investigating the mechanisms of fibrosis and for screening potential anti-fibrotic compounds like "this compound". By utilizing TGF-β to induce a fibrotic phenotype in cultured cells, researchers can effectively quantify key markers of fibrosis, such as α-SMA expression and collagen deposition. These assays are amenable to a high-throughput format, making them valuable tools in the early stages of drug discovery and development for fibrotic diseases.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Mechanisms of Fibrosis | Cell Signaling Technology [cellsignal.com]
- 3. Key Fibrogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge [frontiersin.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. In vitro models of TGF-beta-induced fibrosis suitable for high-throughput screening of antifibrotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of fibrosis: therapeutic translation for fibrotic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Fenofibrate inhibits TGF‐β‐induced myofibroblast differentiation and activation in human lung fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selvita.com [selvita.com]
Application Notes and Protocols for Studying Myofibroblast Differentiation with Fenofibrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myofibroblast differentiation is a critical process in wound healing and tissue repair, but its dysregulation is a hallmark of fibrotic diseases. Transforming growth factor-beta (TGF-β) is a potent inducer of myofibroblast differentiation, characterized by the expression of alpha-smooth muscle actin (α-SMA) and excessive deposition of extracellular matrix (ECM) components like collagen. Fenofibrate, a PPARα agonist traditionally used as a lipid-lowering agent, has been identified as an inhibitor of TGF-β-induced myofibroblast differentiation.[1][2] These notes provide detailed protocols and data for utilizing fenofibrate as a tool to study and modulate myofibroblast differentiation in vitro.
Mechanism of Action
Fenofibrate inhibits the TGF-β signaling pathway, a central regulator of fibrosis.[1] Upon activation by TGF-β, receptor-regulated SMADs (SMAD2/3) are phosphorylated and translocate to the nucleus to initiate the transcription of pro-fibrotic genes.[1] Studies have shown that fenofibrate treatment significantly reduces the TGF-β-induced phosphorylation of SMAD3.[1][3][4] Interestingly, the anti-fibrotic effect of fenofibrate appears to be independent of its canonical PPARα agonist activity.[2] The proposed mechanism involves the upregulation of Protein Phosphatase, Mg2+/Mn2+ dependent 1A (PPM1A), a SMAD phosphatase, which leads to the dephosphorylation and cytoplasmic export of nuclear SMAD3.[1][2]
Data Presentation
The following tables summarize the quantitative effects of fenofibrate on key markers of myofibroblast differentiation induced by TGF-β.
Table 1: Effect of Fenofibrate on Myofibroblast Marker Expression
| Marker | Cell Type | TGF-β Concentration | Fenofibrate Concentration | Incubation Time | Result | Reference |
| α-SMA | IMR-90 (human lung fibroblasts) | 5 ng/mL | 1-25 µM | 48 hours | Dose-dependent reduction in expression | [1] |
| CTGF | IMR-90 (human lung fibroblasts) | 5 ng/mL | 25 µM | 48 hours | Significant reduction in expression | [1] |
| Collagen | IMR-90 (human lung fibroblasts) | 5 ng/mL | 25 µM | 48 hours | Significant reduction in production | [1] |
| α-SMA | Human Bronchial Fibroblasts | 5 ng/mL | 1-25 µM | 7 days | Dose-dependent inhibition of incorporation into stress fibers | [5] |
| Fibronectin | Human Bronchial Fibroblasts | 5 ng/mL | 10-25 µM | 7 days | Decreased content | [5] |
Table 2: Effect of Fenofibrate on Cell Function and Signaling
| Parameter | Cell Type | TGF-β Concentration | Fenofibrate Concentration | Incubation Time | Result | Reference |
| Cell Migration | IMR-90 (human lung fibroblasts) | 5 ng/mL | 25 µM | 24 hours | Significantly decreased wound closure | [1] |
| p-SMAD3 | IMR-90 (human lung fibroblasts) | 5 ng/mL | 25 µM | 1 hour | Inhibition of phosphorylation and nuclear translocation | [1] |
| p-SMAD2/3 | Human Bronchial Fibroblasts | 5 ng/mL | 1-25 µM | 1 hour | Attenuation of phosphorylation | [6] |
Visualizations
Caption: Fenofibrate signaling pathway in inhibiting myofibroblast differentiation.
Caption: General experimental workflow for studying the effects of Fenofibrate.
Experimental Protocols
Cell Culture
This protocol is for the culture of IMR-90 human lung fibroblasts.
Materials:
-
IMR-90 cells (ATCC, CCL-186)
-
Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
Procedure:
-
Culture IMR-90 cells in MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells when they reach 80-90% confluency.
-
For experiments, seed cells at the desired density in appropriate culture plates (e.g., 6-well plates for protein analysis, glass coverslips in 24-well plates for immunofluorescence).
Induction of Myofibroblast Differentiation
Materials:
-
Cultured fibroblasts (e.g., IMR-90)
-
Serum-free medium
-
Recombinant human TGF-β1 (carrier-free)
-
Fenofibrate (dissolved in DMSO)
Procedure:
-
Once cells have adhered and reached the desired confluency (typically 60-70%), replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Pre-treat the cells with varying concentrations of fenofibrate (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for 1 hour.
-
Add TGF-β1 to the medium at a final concentration of 5 ng/mL to induce myofibroblast differentiation.
-
Incubate the cells for the desired time period:
-
Signaling studies (p-SMAD3): 1 hour
-
Cell migration: 24 hours
-
Marker expression (α-SMA, CTGF, Collagen): 48-72 hours
-
Western Blot Analysis
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-α-SMA, anti-p-SMAD3, anti-SMAD3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
Immunofluorescence Staining
Materials:
-
Cells cultured on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-SMA)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
After treatment, wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells for 10 minutes.
-
Block non-specific binding for 1 hour.
-
Incubate with anti-α-SMA primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain nuclei with DAPI.
-
Mount coverslips onto microscope slides and visualize using a fluorescence microscope.
Soluble Collagen Assay
Materials:
-
Sircol™ Soluble Collagen Assay kit
-
Conditioned cell culture medium
Procedure:
-
Collect the cell culture supernatant after the treatment period.
-
Follow the manufacturer's instructions for the Sircol™ assay.
-
Briefly, mix the conditioned medium with the Sircol dye reagent.
-
Centrifuge to pellet the collagen-dye complex.
-
Wash the pellet and then dissolve it in the provided alkali reagent.
-
Measure the absorbance at 555 nm using a plate reader.
-
Calculate the collagen concentration based on a standard curve.
Wound Healing (Scratch) Assay
Materials:
-
Cells cultured to a confluent monolayer in 6-well plates
-
Sterile 200 µL pipette tip
-
Serum-free medium
Procedure:
-
Create a "scratch" in the confluent cell monolayer using a sterile pipette tip.
-
Gently wash the cells with PBS to remove detached cells.
-
Add serum-free medium containing the different treatment conditions (Vehicle, TGF-β, TGF-β + Fenofibrate).
-
Capture images of the scratch at 0 hours.
-
Incubate the plates and capture images of the same fields at subsequent time points (e.g., 24 hours).
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
References
Application Notes and Protocols for Collagen Synthesis Assay Using Fibrostatin F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen, the most abundant protein in the extracellular matrix, plays a critical role in providing structural support to tissues. The dysregulation of collagen synthesis is implicated in a variety of fibrotic diseases and other pathological conditions. Consequently, the identification and characterization of inhibitors of collagen synthesis are of significant interest in drug discovery and development. Fibrostatin F is a member of the fibrostatin family of compounds, which are known inhibitors of prolyl 4-hydroxylase. This enzyme is essential for the proper folding and stability of procollagen molecules. By inhibiting prolyl 4-hydroxylase, this compound is expected to disrupt collagen synthesis and secretion.
These application notes provide detailed protocols for assessing the inhibitory effect of this compound on collagen synthesis in a cell-based assay. The described methods allow for the quantification of both secreted and intracellular collagen, providing a comprehensive understanding of the compound's mechanism of action.
Mechanism of Action of this compound
This compound acts as an inhibitor of prolyl 4-hydroxylase, a key enzyme in the collagen biosynthesis pathway. Prolyl 4-hydroxylase catalyzes the hydroxylation of proline residues within the procollagen chains. This post-translational modification is crucial for the formation of stable triple-helical procollagen molecules at physiological temperatures. In the presence of this compound, the inhibition of prolyl 4-hydroxylase leads to the accumulation of under-hydroxylated procollagen chains within the endoplasmic reticulum. These improperly folded molecules are unable to be efficiently secreted, resulting in a decrease in extracellular collagen deposition and an increase in intracellular procollagen levels.
Quantitative Data Summary
The inhibitory activity of this compound and its analogue, Fibrostatin C, on collagen synthesis has been demonstrated in in vitro studies. The following tables summarize the available quantitative data.
| Compound | Parameter | Value | Cell Type | Reference |
| This compound | ID50 (Prolyl 4-hydroxylase inhibition) | 14 µM | Chick embryo | [1] |
Table 1: In vitro inhibitory activity of this compound.
| Compound | Concentration | Effect on Type I Procollagen Secretion | Effect on Intracellular Type I Procollagen | Cell Type | Reference |
| Fibrostatin C | 50 µM | Significant reduction in culture medium | Significant increase in cell lysate | Human Tenon's capsule fibroblasts | [2] |
Table 2: Effect of Fibrostatin C on Type I Procollagen Levels.
Experimental Protocols
To assess the inhibitory effect of this compound on collagen synthesis, a combination of assays can be employed to measure both secreted and intracellular collagen. The following protocols describe the use of a Sirius Red assay for secreted collagen and immunofluorescence for intracellular collagen accumulation.
Protocol 1: Quantification of Secreted Collagen using Sirius Red Assay
This protocol allows for the quantification of total soluble collagen secreted into the cell culture medium.
Materials:
-
Fibroblast cell line (e.g., human dermal fibroblasts, NIH/3T3)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Sirius Red solution (0.1% Direct Red 80 in picric acid)
-
0.05 M Acetic acid
-
0.1 M NaOH
-
96-well microplate
-
Spectrophotometer (540 nm)
Procedure:
-
Cell Seeding: Seed fibroblasts into a 24-well plate at a density that allows them to reach 80-90% confluency at the time of the assay.
-
Cell Treatment: Once the cells are attached and growing, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO). Incubate for 24-48 hours.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
Sirius Red Precipitation: In a microcentrifuge tube, mix 100 µL of the collected supernatant with 400 µL of Sirius Red solution. Incubate at room temperature for 30 minutes with gentle shaking.
-
Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes to pellet the collagen-dye complex.
-
Washing: Carefully discard the supernatant and wash the pellet with 500 µL of 0.05 M acetic acid. Centrifuge again at 12,000 x g for 5 minutes. Repeat this washing step once more.
-
Elution: After the final wash, discard the supernatant and add 250 µL of 0.1 M NaOH to dissolve the pellet.
-
Quantification: Transfer 200 µL of the dissolved pellet solution to a 96-well plate and measure the absorbance at 540 nm using a spectrophotometer.
-
Standard Curve: Prepare a standard curve using known concentrations of rat tail collagen I to determine the concentration of collagen in the samples.
Protocol 2: Visualization of Intracellular Procollagen Accumulation by Immunofluorescence
This protocol allows for the qualitative and semi-quantitative assessment of intracellular procollagen accumulation.
Materials:
-
Fibroblast cells cultured on glass coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against procollagen type I (e.g., rabbit anti-procollagen I)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed fibroblasts on sterile glass coverslips in a 24-well plate and treat with this compound as described in Protocol 1.
-
Fixation: After the treatment period, wash the cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against procollagen type I, diluted in blocking buffer, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS and incubate with DAPI for 5 minutes.
-
Mounting: Wash the cells three times with PBS and mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Increased intracellular fluorescence in this compound-treated cells compared to the control indicates the accumulation of procollagen.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental workflow, the following diagrams are provided in DOT language.
Caption: Mechanism of this compound action in the collagen synthesis pathway.
Caption: Experimental workflow for collagen synthesis assay.
References
- 1. Fibrostatins, new inhibitors of prolyl hydroxylase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of fibrostatin C, an inhibitor of prolyl 4-hydroxylase, on collagen secretion by human Tenon's capsule fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing and Administration of Fibrostatin F in Mice
Note to Researchers: Following a comprehensive literature search, no specific compound identified as "Fibrostatin F" has been found in published research for dosing and administration studies in mice. The term may be a novel or internal designation for a compound not yet publicly disclosed, or it may be a misspelling of another agent.
The following application notes and protocols are based on a likely candidate, Fenofibrate , a drug extensively studied for its effects on fibrosis and lipid metabolism in mouse models. Researchers should verify if "this compound" is indeed Fenofibrate before applying these protocols.
Table 1: Summary of Fenofibrate Dosing Regimens in Mice
| Mouse Model | Dosing Regimen | Administration Route | Duration | Key Findings |
| ob/ob mice | 100 mg/kg/day | Oral Gavage | 13 days | Improved lipid profiles. |
| ob/ob mice | 300 mg/kg/day | Oral Gavage | 2 weeks | Increased liver weight. |
| ob/ob and LDLR-deficient mice | 50 mg/kg/day | Oral Gavage | 12 weeks | Elevated plasma triglycerides and liver steatosis. |
| NASH mice | 25 mg/kg, twice daily | Oral Gavage | Not Specified | Significantly decreased hepatic steatosis, inflammation, and fibrosis. |
| NASH mice | 100 mg/kg/day | Oral Gavage | Not Specified | Minimal improvements in hepatic steatosis. |
| NASH mice | 400 mg/kg/day | Oral Gavage | Not Specified | Caused accumulation of fat in the liver. |
| CHIP-/- mice | Not Specified (in chow) | Oral (in chow) | 5 weeks | Decreased skeletal muscle mass and increased cardiac fibrosis. |
| Vldlr-/- mice | Not Specified | Not Specified | Not Specified | Suppressed subretinal fibrosis. |
Experimental Protocols
Protocol 1: Preparation and Administration of Fenofibrate Suspension
This protocol describes the preparation of Fenofibrate for oral administration in mice.
Materials:
-
Fenofibrate powder
-
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water, or sterile water alone)
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Sterile tubes
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
Procedure:
-
Calculate the required amount of Fenofibrate: Based on the desired dose (mg/kg) and the weight of the mice, calculate the total amount of Fenofibrate needed for the study cohort.
-
Weigh the Fenofibrate: Accurately weigh the calculated amount of Fenofibrate powder using an analytical balance.
-
Prepare the vehicle: If using 0.5% CMC, dissolve the appropriate amount of CMC powder in sterile water. Stir until a clear and slightly viscous solution is formed.
-
Create the suspension:
-
Mortar and Pestle Method: Place the weighed Fenofibrate powder in a mortar. Add a small volume of the vehicle and triturate to form a smooth paste. Gradually add the remaining vehicle while continuously mixing to achieve a homogenous suspension of the desired concentration.
-
Homogenizer Method: Place the weighed Fenofibrate powder in a sterile tube. Add the appropriate volume of the vehicle. Use a homogenizer to mix the components until a uniform suspension is achieved.
-
-
Confirm Suspension Homogeneity: Visually inspect the suspension to ensure there are no large particles or clumps. Mix well before each administration.
-
Oral Administration:
-
Gently restrain the mouse.
-
Measure the correct volume of the Fenofibrate suspension into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the mouse briefly after administration to ensure no adverse reactions.
-
Protocol 2: Induction of Non-Alcoholic Steatohepatitis (NASH) and Fenofibrate Treatment
This protocol outlines a general procedure for inducing NASH in mice and subsequent treatment with Fenofibrate.
Materials:
-
Mice (e.g., C57BL/6J)
-
Methionine and choline-deficient (MCD) diet or Choline-deficient, L-amino acid-defined, high-fat (CDAHFD) diet
-
Fenofibrate suspension (prepared as in Protocol 1)
-
Standard chow
-
Equipment for histological analysis (e.g., microtome, stains like H&E and Sirius Red)
-
Equipment for gene expression analysis (e.g., qPCR machine and reagents)
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week with free access to standard chow and water.
-
NASH Induction:
-
Preventive Model: Feed mice with either the MCD or CDAHFD diet to induce NASH.
-
Therapeutic Model: Feed mice with the NASH-inducing diet for a specified period (e.g., 6-8 weeks) to establish the disease before starting treatment.
-
-
Group Allocation: Randomly divide the mice into control and treatment groups.
-
Control Group: Continue feeding the NASH-inducing diet and administer the vehicle orally.
-
Fenofibrate Group(s): Continue feeding the NASH-inducing diet and administer the desired dose(s) of Fenofibrate suspension orally.
-
-
Treatment Period: Administer Fenofibrate or vehicle daily for the specified duration of the study. Monitor the body weight and general health of the mice regularly.
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Collect blood samples for biochemical analysis (e.g., liver enzymes, lipid profile).
-
Harvest the liver for histological analysis to assess steatosis, inflammation, and fibrosis.
-
Harvest liver tissue for gene expression analysis of markers related to inflammation and fibrosis.
-
Signaling Pathways and Experimental Workflows
Caption: Fenofibrate signaling pathway.
Caption: General experimental workflow.
Application Notes and Protocols: Measuring Prolyl Hydroxylase Inhibition by Fibrostatin F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl hydroxylase domain (PHD) enzymes are key cellular oxygen sensors that regulate the stability of Hypoxia-Inducible Factor-alpha (HIF-α), a master transcriptional regulator of cellular responses to hypoxia. Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, leading to its ubiquitination and subsequent proteasomal degradation. Inhibition of PHDs stabilizes HIF-α, activating downstream pathways involved in erythropoiesis, angiogenesis, and cell metabolism. This makes PHD inhibitors promising therapeutic agents for conditions such as anemia, ischemia, and inflammatory diseases.
Fibrostatins are a family of natural products isolated from Streptomyces catenulae subsp. griseospora that have been identified as potent inhibitors of prolyl hydroxylase. This document provides detailed application notes and protocols for measuring the inhibitory activity of Fibrostatin F, a member of this family, on prolyl hydroxylase.
Mechanism of Action of Prolyl Hydroxylase and Inhibition by this compound
Prolyl hydroxylases are non-heme iron (Fe²⁺)- and 2-oxoglutarate (2-OG)-dependent dioxygenases. The catalytic cycle involves the binding of Fe²⁺, 2-OG, and the HIF-α substrate to the active site. Molecular oxygen then binds, leading to the oxidative decarboxylation of 2-OG to succinate and CO₂, and the hydroxylation of a proline residue on HIF-α.
This compound acts as an inhibitor of this process. While the exact binding mode is not fully elucidated, it is hypothesized to compete with the 2-oxoglutarate co-substrate for binding to the active site of the prolyl hydroxylase enzyme, thereby preventing the hydroxylation of HIF-α.
Data Presentation: Inhibitory Activity of Fibrostatins
The following table summarizes the in vitro inhibitory activity of various Fibrostatin compounds against prolyl hydroxylase isolated from chick embryos[1].
| Compound | ID₅₀ (µM) |
| Fibrostatin A | 23 |
| Fibrostatin B | 39 |
| Fibrostatin C | 29 |
| Fibrostatin D | 180 |
| Fibrostatin E | 10 |
| This compound | 14 |
ID₅₀ (Half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Further studies on Fibrostatin C have shown it to be a mixed-type inhibitor with respect to the (Pro-Pro-Gly)₅ peptide substrate, with a Kᵢ of 21 µM[2]. This suggests a complex inhibitory mechanism that may involve binding to both the free enzyme and the enzyme-substrate complex.
Mandatory Visualizations
Caption: Prolyl Hydroxylase Signaling Pathway and Inhibition by this compound.
Caption: Workflow for an In Vitro Prolyl Hydroxylase Inhibition Assay.
Caption: Workflow for Western Blot Analysis of HIF-1α Stabilization.
Experimental Protocols
Protocol 1: In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibition of PHD activity by this compound by quantifying the consumption of the co-substrate 2-oxoglutarate.
Materials:
-
Recombinant human PHD2 enzyme
-
HIF-1α peptide substrate (e.g., a synthetic peptide containing the P564 residue)
-
This compound
-
2-Oxoglutarate (2-OG)
-
Ferrous sulfate (FeSO₄)
-
L-Ascorbic acid
-
Tricine buffer (pH 7.5)
-
Catalase
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Sodium hydroxide (NaOH)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 425 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer (Tricine buffer with catalase).
-
Prepare a reaction mixture containing recombinant PHD2, HIF-1α peptide substrate, FeSO₄, and ascorbate in assay buffer.
-
-
Enzymatic Reaction:
-
To the wells of a 96-well plate, add the this compound dilutions.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding 2-oxoglutarate to each well.
-
Include control wells:
-
No enzyme control (to measure background 2-OG levels).
-
No inhibitor control (to measure maximal enzyme activity).
-
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
-
Detection of 2-Oxoglutarate:
-
Stop the reaction by adding a solution of 2,4-dinitrophenylhydrazine (DNPH).
-
Incubate at room temperature to allow for the derivatization of the remaining 2-oxoglutarate.
-
Add a strong base (e.g., NaOH) to develop the color.
-
Measure the absorbance at 425 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the amount of 2-oxoglutarate consumed in each well by subtracting the absorbance of the sample wells from the no-enzyme control wells.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, the concentration of this compound that causes 50% inhibition of PHD activity, by fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based HIF-1α Stabilization Assay (Western Blot)
This protocol describes the measurement of HIF-1α protein levels in cells treated with this compound as an indicator of PHD inhibition.
Materials:
-
Cell line (e.g., HEK293, HeLa, HepG2)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-HIF-1α
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specific duration (e.g., 4-8 hours). Include a vehicle control (e.g., DMSO).
-
A positive control, such as cobalt chloride (CoCl₂) or dimethyloxalylglycine (DMOG), can also be included.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of HIF-1α protein in each sample. An increase in HIF-1α levels with increasing concentrations of this compound indicates PHD inhibition. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
-
Protocol 3: Hypoxia Response Element (HRE) Luciferase Reporter Assay
This protocol measures the transcriptional activity of HIF-1, which is induced upon its stabilization by PHD inhibitors.
Materials:
-
Cell line stably or transiently transfected with a hypoxia response element (HRE)-driven luciferase reporter construct.
-
Cell culture medium and supplements.
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Treatment:
-
Seed the HRE-luciferase reporter cells in a 96-well plate.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
-
Luciferase Assay:
-
After the desired treatment period (e.g., 16-24 hours), lyse the cells and perform the luciferase assay according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration to account for differences in cell number and transfection efficiency.
-
Calculate the fold induction of luciferase activity for each this compound concentration compared to the vehicle control.
-
Plot the fold induction against the this compound concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
Conclusion
The protocols outlined in this document provide robust methods for characterizing the inhibitory activity of this compound on prolyl hydroxylase. The in vitro assay directly measures the enzymatic inhibition, while the cell-based assays confirm the biological consequence of this inhibition through the stabilization and increased transcriptional activity of HIF-1α. These methods are essential tools for researchers and drug development professionals working on the discovery and characterization of novel PHD inhibitors.
References
- 1. Fibrostatins, new inhibitors of prolyl hydroxylase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prolyl hydroxylase activity and collagen biosynthesis by fibrostatin C, a novel inhibitor produced by Streptomyces catenulae subsp. griseospora No. 23924 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fibrostatin F Treatment in Primary Human Lung Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to scarring of the lung tissue and irreversible loss of function.[1] A key cellular event in the pathogenesis of IPF is the transformation of resident lung fibroblasts into contractile and ECM-producing myofibroblasts, a process primarily driven by transforming growth factor-beta (TGF-β).[1][2][3][4][5][6][7] This transition, known as the fibroblast-to-myofibroblast transition (FMT), is a central target for the development of novel anti-fibrotic therapies.[2][4]
Fibrostatin F is a novel investigational small molecule inhibitor designed to target key pro-fibrotic signaling pathways in primary human lung fibroblasts (HLFs). These application notes provide an overview of the proposed mechanism of action of this compound and detailed protocols for evaluating its anti-fibrotic efficacy in vitro.
Proposed Mechanism of Action
This compound is hypothesized to exert its anti-fibrotic effects through the modulation of critical signaling pathways implicated in lung fibrosis. The primary proposed mechanism involves the inhibition of the TGF-β signaling cascade, a central regulator of myofibroblast differentiation.[5][8] Additionally, this compound may interact with and promote the anti-fibrotic effects of the Fibroblast Growth Factor (FGF) signaling pathway, which has been shown to counteract TGF-β-induced fibrosis.[9][10][11]
The diagram below illustrates the proposed signaling pathways affected by this compound.
References
- 1. news-medical.net [news-medical.net]
- 2. criver.com [criver.com]
- 3. Fenofibrate inhibits TGF‐β‐induced myofibroblast differentiation and activation in human lung fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transforming Growth Factor-β Signaling in Fibrotic Diseases and Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic requirements of pulmonary fibrosis: Role of fibroblast metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Signaling in Fibrosis: TGF-β, WNT, and YAP/TAZ Converge [frontiersin.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Fibroblast Growth Factor Inhibitors in Lung Fibrosis: Friends or Foes? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Setup for Fibrostatin F in Kidney Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrostatin F (also known as FT011) is a small molecule anti-fibrotic agent that has demonstrated significant therapeutic potential in preclinical models of kidney fibrosis. It functions by antagonizing the pro-fibrotic actions of key growth factors, namely Transforming Growth Factor-β1 (TGF-β1) and Platelet-Derived Growth Factor-BB (PDGF-BB).[1] This document provides detailed application notes and experimental protocols for the use of this compound in both in vitro and in vivo models of kidney fibrosis, designed to guide researchers in evaluating its efficacy and mechanism of action.
Mechanism of Action
This compound exerts its anti-fibrotic effects by inhibiting the signaling pathways mediated by TGF-β1 and PDGF-BB, which are central to the pathogenesis of kidney fibrosis.[1] These growth factors promote the activation of myofibroblasts, leading to excessive deposition of extracellular matrix (ECM) proteins, such as collagen, which characterizes fibrosis. By blocking these pathways, this compound can reduce collagen synthesis and cell proliferation, thereby attenuating the progression of kidney fibrosis.
Signaling Pathway Overview
Caption: this compound inhibits TGF-β1 and PDGF-BB signaling pathways.
In Vitro Experimental Protocols
Cell Culture and Treatment
Primary rat mesangial cells are a suitable in vitro model to assess the anti-fibrotic effects of this compound.
Protocol 1: Rat Mesangial Cell Culture and Stimulation
-
Cell Culture: Culture rat mesangial cells in RPMI 1640 medium supplemented with 15% Fetal Bovine Serum (FBS), 5 U/mL penicillin, and 5 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO2. Use cells between passages 5 and 15 for experiments.
-
Serum Starvation: Before stimulation, grow cells to approximately 90% confluence and then serum-starve them in RPMI medium containing 0.5% FBS for 24 hours.
-
This compound Pre-treatment: Pre-treat the serum-starved cells with this compound at various concentrations (e.g., 10, 30, and 100 µM) for 1 hour.
-
Stimulation: After pre-treatment, stimulate the cells with either recombinant rat TGF-β1 (e.g., 2 ng/mL) or PDGF-BB (e.g., 10 ng/mL) for 24-48 hours, in the continued presence of this compound.
Assessment of Anti-Fibrotic Activity
Protocol 2: Collagen Synthesis Assay ([³H]-Proline Incorporation)
-
Following the stimulation protocol (Protocol 1), add 1 µCi/mL of [³H]-proline to each well and incubate for the final 24 hours of the stimulation period.
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Precipitate the protein by adding 5% trichloroacetic acid (TCA) and incubating at 4°C for 30 minutes.
-
Wash the protein precipitate twice with 95% ethanol.
-
Solubilize the precipitate in 0.5 M NaOH.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Normalize the results to the total protein content in each well, determined by a standard protein assay (e.g., BCA assay).
Protocol 3: Cell Proliferation Assay ([³H]-Thymidine Incorporation)
-
During the last 4 hours of the stimulation period (Protocol 1), add 1 µCi/mL of [³H]-thymidine to each well.
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells and harvest the DNA onto glass fiber filters.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
In Vitro Efficacy Data
The following tables summarize the dose-dependent inhibitory effects of this compound on collagen synthesis and cell proliferation in rat mesangial cells.
Table 1: Inhibition of TGF-β1-Induced Collagen Synthesis by this compound
| This compound Concentration (µM) | Inhibition of Collagen Synthesis (%) |
| 10 | 23% |
| 30 | 50% |
| 100 | 54% |
Data is expressed as the percentage reduction in [³H]-proline incorporation compared to cells stimulated with TGF-β1 alone.[1]
Table 2: Inhibition of PDGF-BB-Induced Collagen Synthesis by this compound
| This compound Concentration (µM) | Inhibition of Collagen Synthesis (%) |
| 30 | 18% |
| 100 | 40% |
Data is expressed as the percentage reduction in [³H]-proline incorporation compared to cells stimulated with PDGF-BB alone.[1]
Table 3: Inhibition of PDGF-BB-Induced Cell Proliferation by this compound
| This compound Concentration (µM) | Inhibition of Cell Proliferation (%) |
| 30 | 58% |
| 100 | 85% |
Data is expressed as the percentage reduction in [³H]-thymidine incorporation compared to cells stimulated with PDGF-BB alone.
In Vivo Experimental Protocols
Animal Models of Kidney Fibrosis
1. 5/6 Nephrectomy (Subtotal Nephrectomy) Rat Model of Non-Diabetic Chronic Kidney Disease (CKD)
This model induces progressive kidney fibrosis and a decline in renal function, mimicking human CKD.[2][3]
Protocol 4: 5/6 Nephrectomy Surgical Procedure
-
Animals: Use male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane inhalation).
-
Stage 1 - Right Nephrectomy: Make a dorsal incision to expose the right kidney. Ligate the renal artery, vein, and ureter, and then remove the entire right kidney.
-
Recovery: Allow the animals to recover for one week.
-
Stage 2 - Left 2/3 Nephrectomy: Make a dorsal incision to expose the left kidney. Ligate two of the three branches of the left renal artery to induce infarction of approximately 2/3 of the kidney. Alternatively, surgical resection of the upper and lower poles of the left kidney can be performed.
-
Sham Operation: Perform a sham operation by mobilizing the kidneys without performing nephrectomy.
2. Streptozotocin (STZ)-Induced Diabetic Ren-2 Rat Model of Advanced Diabetic Nephropathy
This model develops features of advanced diabetic kidney disease, including albuminuria, glomerulosclerosis, and tubulointerstitial fibrosis.[1]
Protocol 5: Induction of Diabetes in Ren-2 Rats
-
Animals: Use female heterozygous (mRen-2)27 rats (6 weeks old).
-
Induction of Diabetes: Following an overnight fast, inject a single dose of streptozotocin (STZ; 55 mg/kg) dissolved in 0.1 M citrate buffer (pH 4.5) via the tail vein.[1] Control animals receive an injection of citrate buffer alone.
-
Confirmation of Diabetes: Monitor blood glucose levels. Rats with blood glucose levels consistently above 15 mmol/L are considered diabetic.
This compound Treatment in Animal Models
Protocol 6: Administration of this compound
-
Dosage and Administration: Administer this compound at a dose of 200 mg/kg/day by oral gavage.[1] The vehicle control group should receive the vehicle (e.g., 1% carboxymethylcellulose) by the same route. In the diabetic Ren-2 rat model, treatment is typically initiated 24 hours after STZ injection and continued for 16 weeks.[1] A similar dosing regimen can be applied to the 5/6 nephrectomy model, starting after the second surgery.
-
Monitoring: Monitor animal weight, blood glucose (in diabetic models), and blood pressure throughout the study.
Assessment of Renal Function and Fibrosis
Protocol 7: Evaluation of Renal Function
-
Urine Collection: House rats in metabolic cages for 24-hour urine collection at specified time points.
-
Albuminuria/Proteinuria: Measure urinary albumin or protein concentration and creatinine concentration to determine the albumin-to-creatinine ratio (ACR) or protein-to-creatinine ratio.
-
Glomerular Filtration Rate (GFR): Measure GFR using inulin or iohexol clearance methods.
Protocol 8: Histological Assessment of Kidney Fibrosis
-
Tissue Collection and Preparation: At the end of the study, perfuse the kidneys with PBS and then fix them in 10% neutral buffered formalin. Embed the fixed tissues in paraffin.
-
Staining: Section the paraffin-embedded tissues at 4-5 µm and stain with Masson's Trichrome to visualize collagen deposition (stains blue).[4][5][6]
-
Quantification of Fibrosis:
-
Glomerulosclerosis: Evaluate the percentage of glomeruli exhibiting sclerotic changes in periodic acid-Schiff (PAS) stained sections.
-
Tubulointerstitial Fibrosis: Quantify the blue-stained area in Masson's Trichrome stained sections using image analysis software (e.g., ImageJ). Express the data as a percentage of the total cortical area.
-
In Vivo Efficacy Data
Table 4: Effects of this compound in the 5/6 Nephrectomy Rat Model
| Parameter | Untreated STNx Rats | FT011-Treated STNx Rats |
| Glomerular Filtration Rate (GFR) | Decline | Attenuated Decline |
| Proteinuria | Increased | Reduced |
| Glomerulosclerosis | Increased | Reduced |
| Tubulointerstitial Fibrosis | Increased | Trend towards Reduction |
STNx: Subtotal Nephrectomy. Data is a qualitative summary of findings.[1]
Table 5: Effects of this compound in the Streptozotocin-Diabetic Ren-2 Rat Model
| Parameter | Untreated Diabetic Rats | FT011-Treated Diabetic Rats |
| Albuminuria | Increased | Reduced |
| Glomerulosclerosis | Increased | Reduced |
| Tubulointerstitial Fibrosis | Increased | Reduced |
Data is a qualitative summary of findings.[1]
Experimental Workflows
In Vitro Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound.
In Vivo Experimental Workflow (5/6 Nephrectomy Model)
Caption: Workflow for in vivo evaluation in the 5/6 nephrectomy model.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for investigating the anti-fibrotic efficacy of this compound in established and relevant models of kidney fibrosis. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, contributing to the further development of this promising therapeutic agent for chronic kidney disease.
References
- 1. A Purpose-Synthesised Anti-Fibrotic Agent Attenuates Experimental Kidney Diseases in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biogenex.com [biogenex.com]
- 3. ovid.com [ovid.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Renal Masson Trichrome Staining Protocol - IHC WORLD [ihcworld.com]
- 6. mmpc.org [mmpc.org]
Application Notes and Protocols for Fibrostatin F (Fenofibrate) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrostatin F, identified in the scientific literature as Fenofibrate, is a synthetic peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2][3] While clinically used to manage hyperlipidemia, emerging research has highlighted its potent anti-fibrotic properties, making it a valuable tool for in vitro studies in fibrosis research.[4][5] Fenofibrate exerts its effects by modulating key signaling pathways involved in the fibrotic process, including the transforming growth factor-beta (TGF-β) and nuclear factor-kappa B (NF-κB) pathways.[4][5][6] These application notes provide detailed protocols for the preparation and use of Fenofibrate in cell culture experiments to investigate its anti-fibrotic potential. Additionally, protocols for coating cultureware with fibronectin, a key extracellular matrix protein involved in fibrosis, are included to facilitate the study of cell-matrix interactions.
Data Presentation
The following tables summarize key quantitative data for the use of Fenofibrate in cell culture experiments.
Table 1: Fenofibrate Preparation and Storage
| Parameter | Value | Reference |
| Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Stock Solution Concentration | 10-50 mM | [1] |
| Storage of Stock Solution | -20°C | [7] |
| Working Concentration | 1-50 µM | [1][8] |
Table 2: Typical Experimental Conditions for Fenofibrate
| Parameter | Value | Reference |
| Cell Types | Fibroblasts, Macrophages, Endothelial cells | [6][9][10] |
| Incubation Time | 24 - 72 hours | [1] |
| Assays | Cell Viability, Western Blot, qPCR, Immunofluorescence | [1][5][6] |
Experimental Protocols
Protocol 1: Preparation of Fenofibrate Stock and Working Solutions
This protocol describes the preparation of a stock solution of Fenofibrate and its subsequent dilution to working concentrations for cell culture experiments.
Materials:
-
Fenofibrate powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Complete cell culture medium appropriate for the cell line
Procedure:
-
Stock Solution Preparation (e.g., 25 mM):
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of Fenofibrate powder into the tube. For a 25 mM stock solution, this will be approximately 9.02 mg per 1 mL of DMSO.
-
Add the appropriate volume of DMSO to the tube to achieve the desired concentration.
-
Vortex the tube until the Fenofibrate is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the Fenofibrate stock solution at room temperature.
-
Dilute the stock solution in complete cell culture medium to the desired final working concentration (typically in the range of 1-50 µM).[1] For example, to prepare a 25 µM working solution from a 25 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of cell culture medium).
-
Ensure thorough mixing by gentle pipetting.
-
The working solution is now ready to be added to the cell cultures.
-
Note: It is crucial to include a vehicle control (DMSO in this case) in all experiments at the same final concentration as in the Fenofibrate-treated samples.
Protocol 2: Coating Cell Culture Vessels with Fibronectin
This protocol details the procedure for coating cell culture surfaces with fibronectin to study cell adhesion and signaling in the context of the extracellular matrix.[11][12]
Materials:
-
Fibronectin (from human plasma or other sources)
-
Sterile, pyrogen-free water or PBS
-
Cell culture plates, flasks, or coverslips
-
Sterile pipette tips and tubes
Procedure:
-
Reconstitution of Lyophilized Fibronectin:
-
If using lyophilized fibronectin, reconstitute it in sterile, high-quality water to a stock concentration of 1 mg/mL.[12]
-
Incubate at 37°C for 30-60 minutes to dissolve completely. Avoid vigorous vortexing.[11][12] A small amount of undissolved material may remain and will not affect performance.[11]
-
Store reconstituted fibronectin in working aliquots at -20°C or lower.[11]
-
-
Preparation of Working Solution:
-
Dilute the reconstituted fibronectin stock solution to a final working concentration of 50 µg/mL in sterile PBS or basal medium.[12]
-
-
Coating Procedure:
-
Add a sufficient volume of the fibronectin working solution to the culture surface to ensure complete coverage. A typical coating concentration is 1-5 µg/cm².[11] For a 6-well plate (9.6 cm² per well), this would be approximately 1 mL per well.
-
Incubate the culture vessel at room temperature for at least 45 minutes.[11]
-
Carefully aspirate the excess fibronectin solution.
-
The coated surface can be used immediately or stored at 2-8°C for 2-4 weeks in a sterile, sealed container.[11] Do not allow the coated surface to dry out.[11]
-
Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Fenofibrate - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Fenofibrate prevents myocardial inflammation and fibrosis via PPARα/IκBζ signaling pathway in rat autoimmune myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenofibrate Inhibits Subretinal Fibrosis Through Suppressing TGF‐β—Smad2/3 signaling and Wnt signaling in Neovascular Age‐Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fenofibrate downregulates NF-κB signaling to inhibit proinflammatory cytokine secretion in human THP-1 macrophages and during primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is a relevant statin concentration in cell experiments claiming pleiotropic effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. coriell.org [coriell.org]
- 10. Synthesis and biological activity of fluorinated combretastatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fibronectin Coating Protocol [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fibrostatin F Solubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges encountered with Fibrostatin F, a compound known for its hydrophobic nature. The information presented here is based on best practices for handling poorly soluble molecules, with Fenofibrate used as a well-documented analogue for practical examples.
Frequently Asked Questions (FAQs)
Q1: I am seeing precipitate in my this compound stock solution after storage. What is the likely cause and how can I prevent this?
A: Precipitation of hydrophobic compounds like this compound from stock solutions, typically prepared in Dimethyl Sulfoxide (DMSO), is a common issue.[1][2] This can be caused by several factors:
-
Low Solubility in DMSO: While DMSO is a powerful solvent, some compounds have limited solubility even in it, especially at high concentrations (e.g., 10-30 mM).[3]
-
Storage Temperature: Storing DMSO stocks at low temperatures (e.g., -20°C or -80°C) can significantly decrease the solubility of the compound, leading to precipitation upon thawing.[3]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote precipitation.[1]
-
Compound Purity and Form: The crystalline form of a compound is generally less soluble than its amorphous form.[1]
Prevention Strategies:
-
Prepare stock solutions at a concentration known to be stable.
-
Consider storing stocks at room temperature if the compound is stable.
-
Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Before use, always visually inspect the stock solution for any precipitate. If present, gently warm and vortex the solution to redissolve the compound.
Q2: My experimental results with this compound are inconsistent and not reproducible. Could this be related to solubility?
A: Yes, poor solubility is a major contributor to erratic and unreliable experimental results.[1][2] If this compound is not fully dissolved in your assay medium, the actual concentration of the compound interacting with your biological target will be lower and more variable than the nominal concentration. This can lead to:
-
Underestimated potency (falsely high IC50 values).[1]
-
Inaccurate Structure-Activity Relationships (SAR).[1]
-
Discrepancies between enzymatic and cell-based assay results.[1]
-
False-positive or false-negative hits in high-throughput screening (HTS).[1]
Q3: What is the best way to prepare my working solutions of this compound in aqueous buffers for cell-based assays?
A: The key is to avoid precipitation when diluting the DMSO stock into your aqueous assay buffer. A common method is a serial dilution process.[1]
-
Start with a high-concentration stock of this compound in 100% DMSO.
-
Perform an intermediate dilution step in a solution that is more "organic-like" than your final buffer, if possible, or directly into the final buffer with vigorous vortexing.
-
When diluting into the aqueous buffer, add the DMSO stock to the buffer and mix immediately. Do not add the aqueous buffer to the DMSO stock.
-
Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
For compounds with very poor aqueous solubility, like the analogue Fenofibrate, specialized formulation strategies such as using surfactants, cyclodextrins, or lipid-based formulations may be necessary to improve solubility.[4][5][6]
Troubleshooting Guide
Issue 1: Visible precipitate in the well-plate during or after the experiment.
This is a clear indication of compound precipitation.
Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for observed precipitation.
Issue 2: Low or no activity of this compound in the assay.
While this could be due to a lack of biological activity, it can also be a result of poor solubility.
Logical Flow for Investigating Low Activity:
Caption: Decision tree for low activity investigation.
Data & Protocols
Solubility of Fenofibrate (this compound Analogue)
The following table summarizes the solubility of Fenofibrate in various media, which can serve as a reference for what to expect with structurally similar hydrophobic compounds.
| Solvent/Medium | Solubility | Reference |
| Water | Practically insoluble (< 0.1 mg/mL) | [4][7] |
| Methanol | Slightly soluble | [7] |
| Ethanol | Slightly soluble | [7] |
| Acetone | Soluble | [7] |
| Ether | Soluble | [7] |
| Benzene | Soluble | [7] |
| Chloroform | Soluble | [7] |
| FaSSGF (Fasted State Simulated Gastric Fluid) | ~0.22 µg/mL (unformulated) | [6] |
| FaSSIF-V2 (Fasted State Simulated Intestinal Fluid) | ~4.31 µg/mL (unformulated) | [6] |
Experimental Protocol: Preparation of this compound Working Solutions
This protocol provides a general method for preparing aqueous working solutions from a DMSO stock.
Objective: To prepare a series of dilutions of this compound in an aqueous buffer for a cell-based assay, minimizing precipitation.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous assay buffer (e.g., PBS, DMEM)
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Dissolve the appropriate amount of this compound in 100% DMSO to make a 10 mM stock solution.
-
Ensure the compound is fully dissolved by vortexing. Gentle warming (to 37°C) may be applied if necessary, but check for compound stability at this temperature.
-
-
Perform Serial Dilutions:
-
This example is for a final highest concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Step 1 (Intermediate Dilution): Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.
-
Step 2 (Final Dilution): In your assay plate or tubes, add the required volume of aqueous buffer first. Then, add 1 µL of the 1 mM intermediate stock to 99 µL of the aqueous buffer to get your final 10 µM working solution. Mix immediately and thoroughly.
-
Perform subsequent serial dilutions in the aqueous buffer containing 0.1% DMSO.
-
Signaling Pathway Context: Potential Impact of Poor Solubility
Poor solubility can mask the true interaction of a drug with its intended signaling pathway. For a hypothetical inhibitor like this compound targeting a kinase in a cancer cell line, precipitation means less drug reaches the intracellular target.
Caption: Impact of precipitation on target engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fibrostatin C Concentration for In Vitro Studies
Disclaimer: The following information pertains to Fibrostatin C. No substantial scientific literature was found for "Fibrostatin F." It is presumed that the intended compound of interest is Fibrostatin C, a known inhibitor of prolyl 4-hydroxylase. Please verify the identity of your compound before proceeding with any experimental work.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Fibrostatin C for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is Fibrostatin C and what is its primary mechanism of action?
Fibrostatin C is an inhibitor of the enzyme prolyl 4-hydroxylase (P4H). P4H is a critical enzyme in the post-translational modification of collagen, specifically catalyzing the formation of 4-hydroxyproline. This hydroxylation is essential for the proper folding and stability of procollagen triple helices. By inhibiting P4H, Fibrostatin C prevents the formation of stable collagen, leading to a reduction in collagen secretion from cells.
Q2: What is a typical starting concentration for Fibrostatin C in cell culture experiments?
A common starting concentration for Fibrostatin C in in vitro studies with fibroblast-like cells is around 50 µM.[1] This concentration has been shown to significantly inhibit collagen secretion in human Tenon's capsule fibroblasts without impacting cell viability or proliferation.[1] However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment.
Q3: How should I prepare a stock solution of Fibrostatin C?
It is recommended to prepare a concentrated stock solution of Fibrostatin C in a suitable solvent, such as dimethyl sulfoxide (DMSO), which can then be further diluted in cell culture medium to the desired final concentration. To prepare a stock solution, dissolve the powdered Fibrostatin C in the solvent by gentle vortexing. For example, to make a 10 mM stock solution, dissolve the appropriate weight of Fibrostatin C in DMSO. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I assess the effect of Fibrostatin C on my cells?
The primary effect of Fibrostatin C is the inhibition of collagen synthesis and secretion. This can be quantified using methods such as:
-
ELISA or Western Blotting: To measure the amount of secreted collagen (e.g., Type I collagen) in the cell culture supernatant.
-
Immunocytochemistry: To visualize the intracellular accumulation of under-hydroxylated procollagen.
-
Hydroxyproline Assay: To quantify the total amount of collagen produced.
It is also crucial to assess the impact on cell health using standard viability and proliferation assays.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on collagen secretion. | Suboptimal Concentration: The concentration of Fibrostatin C may be too low for the specific cell type being used. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal inhibitory concentration for your cells. |
| Compound Instability: Fibrostatin C may be degrading in the culture medium over long incubation periods. | Replenish the medium with fresh Fibrostatin C every 24-48 hours, depending on the duration of your experiment. | |
| Incorrect Assay: The method used to measure collagen secretion may not be sensitive enough. | Use a highly sensitive ELISA kit specific for the type of collagen your cells produce. Consider measuring intracellular procollagen accumulation as an alternative endpoint. | |
| Unexpected Cytotoxicity or Reduced Cell Proliferation. | High Concentration: The concentration of Fibrostatin C may be too high, leading to off-target effects. | Determine the IC50 value for cytotoxicity using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo). Use concentrations well below the cytotoxic range for your primary experiments. |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | Ensure the final solvent concentration does not exceed 0.1%. Prepare a vehicle control with the same solvent concentration to assess its effect on cell viability. | |
| Contamination: The Fibrostatin C stock solution or cell culture may be contaminated. | Ensure aseptic techniques are followed during stock solution preparation and cell culture. Filter-sterilize the stock solution if necessary. | |
| Precipitation of Fibrostatin C in Culture Medium. | Poor Solubility: Fibrostatin C may have limited solubility in aqueous culture medium at the desired concentration. | Prepare the final dilution of Fibrostatin C in pre-warmed culture medium and mix thoroughly. If precipitation persists, consider using a lower concentration or a different solvent for the stock solution, ensuring it is compatible with your cells. |
Quantitative Data Summary
The following tables summarize the known quantitative effects of Fibrostatin C and related compounds.
Table 1: In Vitro Efficacy of Fibrostatins against Prolyl 4-Hydroxylase
| Compound | ID50 (µM) against Chick Embryo P4H |
| Fibrostatin A | 23 |
| Fibrostatin B | 39 |
| Fibrostatin C | 29 |
| Fibrostatin D | 180 |
| Fibrostatin E | 10 |
| This compound | 14 |
Data from in vitro inhibitory activity assays.
Table 2: Effect of Fibrostatin C on Human Tenon's Capsule Fibroblasts
| Concentration | Effect on Collagen I Secretion | Effect on Cell Viability | Effect on Cell Proliferation |
| 50 µM | Significant Reduction | No significant effect | No significant effect |
Data obtained from in vitro studies.[1]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Fibrostatin C (Dose-Response Experiment)
This protocol outlines the steps to determine the effective concentration range of Fibrostatin C for inhibiting collagen secretion in a specific cell line.
Materials:
-
Fibroblast cell line of interest
-
Complete cell culture medium
-
Fibrostatin C
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
Collagen I ELISA kit
-
Cell viability assay kit (e.g., MTT, MTS)
Procedure:
-
Cell Seeding: Seed fibroblasts into a 96-well plate at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere and grow for 24 hours.
-
Preparation of Fibrostatin C dilutions: Prepare a 2X concentrated series of Fibrostatin C dilutions in complete culture medium from your stock solution. A suggested range is 0, 2, 10, 20, 50, 100, and 200 µM (final concentrations will be 0, 1, 5, 10, 25, 50, and 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the 2X Fibrostatin C dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours, or for a duration appropriate for your cell type to produce measurable amounts of collagen.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant for collagen analysis. Store at -80°C until use.
-
Collagen Quantification: Quantify the amount of secreted Collagen I in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assessment: Perform a cell viability assay (e.g., MTT or MTS) on the remaining cells in the plate to assess the cytotoxic effects of the different concentrations of Fibrostatin C.
-
Data Analysis: Plot the percentage of collagen inhibition and cell viability against the Fibrostatin C concentration to determine the optimal non-toxic inhibitory concentration.
Protocol 2: Assessing Cell Viability using the MTT Assay
This protocol describes a colorimetric assay to measure cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells treated with Fibrostatin C in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Reagent Preparation: Prepare the MTT solution and ensure the solubilization solution is ready.
-
Addition of MTT: Following the treatment period with Fibrostatin C, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Signaling Pathways and Experimental Workflows
Mechanism of Action and Downstream Effects
Fibrostatin C directly inhibits prolyl 4-hydroxylase, which is a key enzyme in the collagen biosynthesis pathway. This inhibition leads to the accumulation of under-hydroxylated procollagen within the endoplasmic reticulum, ultimately reducing the secretion of mature, stable collagen. The downstream effects are primarily related to the reduction of extracellular matrix deposition, which is a central process in fibrosis.
Caption: Mechanism of action of Fibrostatin C in inhibiting collagen secretion.
Experimental Workflow for Optimizing Fibrostatin C Concentration
The following diagram illustrates a logical workflow for determining the optimal concentration of Fibrostatin C for in vitro studies.
References
Technical Support Center: Fibrostatin F In Vivo Studies
Welcome to the Technical Support Center for Fibrostatin F. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the in vivo applications of this compound. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, detailed protocols, and data on expected side effects.
Assumed Mechanism of Action: this compound is a potent and selective small molecule inhibitor of the Transforming Growth-Factor Beta (TGF-β) Receptor I, also known as Activin Receptor-Like Kinase 5 (ALK5). By blocking ALK5 kinase activity, this compound inhibits the phosphorylation of downstream SMAD2 and SMAD3 proteins, thereby mitigating pro-fibrotic signaling.[1][2] Given this mechanism, researchers should be aware of potential side effects related to the broad physiological roles of TGF-β signaling.[1][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with this compound in preclinical rodent models?
A: Based on its mechanism as a TGF-β/ALK5 inhibitor, the most anticipated side effects involve tissues with high cellular turnover or those sensitive to TGF-β signaling for homeostasis. In multi-dose rodent studies, common findings include weight loss, mild anemia, and alterations in cardiac and immune cell populations.[1] Cardiotoxicity, specifically affecting heart valves, has been a concern with this class of inhibitors.[1][3] Researchers should implement careful monitoring of animal health, including body weight and clinical signs.
Q2: My animals are experiencing significant weight loss (>15%) after a week of daily dosing. Is this an expected outcome?
A: Significant weight loss is a key indicator of poor tolerability and may suggest that the dose is at or above the maximum tolerated dose (MTD).[4] While mild to moderate weight loss can occur, exceeding a 15-20% threshold often warrants intervention. We recommend reducing the dose, decreasing the dosing frequency, or ensuring the formulation and vehicle are not contributing to the adverse effect. Refer to the Troubleshooting Guide for Unexpected Animal Morbidity and the Dose-Range Finding Protocol below for a systematic approach.
Q3: I've observed histological changes in the heart valves of treated animals. How can I further investigate potential cardiotoxicity?
A: The observation of heart valve lesions is a serious finding consistent with the known risks of ALK5 inhibition.[3] To investigate this further, a multi-faceted approach is recommended:
-
Echocardiography: Non-invasive imaging to assess cardiac function, including valve integrity and blood flow dynamics in live animals.[5]
-
Serum Biomarkers: Measure serum levels of cardiac troponin I (cTnI), and N-terminal pro-brain natriuretic peptide (NT-proBNP), which are sensitive indicators of myocardial injury.[6][7]
-
Histopathology: Detailed pathological examination of the heart, with a specific focus on all four heart valves, should be conducted by a board-certified veterinary pathologist.
A detailed protocol for monitoring cardiac function is provided below.
Q4: Does this compound have an impact on the immune system?
A: Yes, TGF-β signaling is a critical regulator of immune cell function and inflammation.[8] Inhibition of this pathway can lead to dysregulation of inflammatory responses. While this can be therapeutically beneficial in some contexts, it can also lead to off-target inflammation or altered immune surveillance. Routine hematology (complete blood counts with differentials) and histopathological evaluation of lymphoid tissues (spleen, thymus, lymph nodes) are recommended to monitor for immunomodulatory effects.
Q5: How can I distinguish between adverse effects caused by this compound and the underlying pathology of my disease model?
A: This is a critical aspect of in vivo pharmacology. The following controls are essential in your study design:
-
Vehicle Control Group: This group receives the same formulation vehicle and treatment regimen as the active group, allowing you to isolate the effects of this compound.
-
Healthy Control Group: A group of healthy, non-diseased animals receiving this compound at the same dose. This helps identify side effects independent of the disease context.
-
Disease Model + Vehicle Group: This is your primary comparison group to determine the efficacy of the drug.
By comparing the pathology and clinical signs across these groups, you can more accurately attribute adverse findings to either the drug, the disease, or an interaction between the two.
Troubleshooting Guides
Guide 1: Unexpected Animal Morbidity or Mortality
If you encounter unexpected animal deaths or severe illness, halt the study and perform a systematic review. Use the decision tree diagram below to guide your investigation. Key steps include:
-
Perform Necropsy: Conduct a full gross necropsy on deceased animals immediately. Collect all major organs for histopathology.
-
Review Dosing Procedures: Confirm the correct dose was calculated and administered. Check for formulation errors (e.g., precipitation, incorrect pH).
-
Evaluate Animal Husbandry: Ensure there are no environmental stressors (e.g., temperature fluctuations, overcrowding) that could be contributing.
-
Assess the Disease Model: In aggressive disease models, mortality can be a feature of the model itself. Compare mortality rates to your vehicle-treated disease group.
Guide 2: High Variability in Efficacy or Toxicity Data
High variability can mask true biological effects. To reduce it:
-
Refine Animal Handling: Ensure all technicians use consistent, low-stress handling and dosing techniques.
-
Synchronize Animals: Use animals of the same age, sex, and genetic background. Allow for an acclimatization period of at least one week before starting the experiment.
-
Standardize Procedures: Ensure that all procedures, from drug formulation to sample collection and processing, are performed identically for all animals at the same time of day.
-
Increase Sample Size: If variability is inherent to the model, a larger number of animals per group may be required to achieve statistical power. Consult with a biostatistician.
Quantitative Data on Side Effects
The following tables summarize hypothetical, yet plausible, data from a 28-day toxicology study in rats to guide your experimental expectations.
Table 1: Dose-Dependent Effects of this compound on Body Weight and Food Consumption
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) |
| Mean Body Weight Change (Day 28) | +15% | +11% | -5% | -18% |
| Mean Daily Food Consumption ( g/day ) | 22.5 | 21.0 | 17.5 | 13.0 |
Table 2: Common Hematology and Serum Chemistry Findings in Rodents (Day 28)
| Parameter | Vehicle Control | High Dose this compound (100 mg/kg) | Biological Implication |
| Red Blood Cell Count (10^6/µL) | 8.5 ± 0.4 | 7.1 ± 0.6 | Mild Anemia |
| Lymphocyte Count (10^3/µL) | 7.0 ± 1.1 | 8.5 ± 1.5 | Potential Immune Modulation |
| Alanine Aminotransferase (ALT, U/L) | 35 ± 8 | 42 ± 10 | No significant hepatotoxicity |
| Cardiac Troponin I (cTnI, pg/mL) | < 10 | 55 ± 15 | Indicator of myocardial injury |
| *Statistically significant difference (p < 0.05) compared to vehicle control. |
Experimental Protocols
Protocol 1: In Vivo Dose-Range Finding (DRF) Study
Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential target organs of toxicity for this compound.[9][10][11]
Methodology:
-
Animal Selection: Use 3-5 healthy rodents (e.g., Sprague-Dawley rats) per dose group. Include both males and females.[4]
-
Dose Selection: Select 3-4 dose levels based on in vitro potency and any preliminary data. A common approach is to use a low dose (e.g., 10 mg/kg), a mid dose (e.g., 30 mg/kg), and a high dose (e.g., 100 mg/kg), plus a vehicle control.[11][12]
-
Administration: Administer this compound daily for 7-14 days via the intended clinical route (e.g., oral gavage).[10]
-
Monitoring:
-
Daily: Record clinical signs (posture, activity level), body weight, and food consumption.
-
Terminal: Collect blood for complete blood count (CBC) and serum chemistry analysis.
-
-
Endpoint Analysis:
-
The MTD is often defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of distress.[4]
-
Perform a full necropsy and collect major organs (heart, liver, kidneys, lungs, spleen) for histopathological analysis to identify any drug-related findings.
-
Protocol 2: Monitoring Cardiac Function via Echocardiography in Rodents
Objective: To non-invasively assess potential cardiotoxicity induced by this compound.
Methodology:
-
Animal Preparation: Anesthetize the rodent using isoflurane (1-2% to maintain). Anesthesia can impact cardiac function, so consistency is key.[13] Place the animal on a heated platform in a supine position to maintain body temperature. Remove chest fur using a depilatory cream.
-
Imaging:
-
Use a high-frequency ultrasound system designed for small animals (e.g., VisualSonics Vevo).
-
Acquire images in both parasternal long-axis (PSLAX) and short-axis (SAX) views.
-
-
Functional Assessment:
-
M-mode: From the SAX view at the papillary muscle level, perform an M-mode measurement to determine Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).[7]
-
Doppler Imaging: Use color and pulsed-wave Doppler to assess blood flow across the mitral and aortic valves, looking for signs of regurgitation or stenosis.
-
-
Data Analysis:
-
Perform measurements at baseline (before treatment) and at selected time points during the study (e.g., weekly).
-
Compare functional parameters (LVEF, FS) and valve integrity between vehicle- and this compound-treated groups. Any significant decline in function or observation of valve thickening/regurgitation is a potential indicator of cardiotoxicity.[5]
-
Visualizations
Caption: Simplified TGF-β/ALK5 signaling pathway showing inhibition by this compound.
Caption: Experimental workflow for an in vivo Dose-Range Finding (DRF) study.
Caption: Troubleshooting decision tree for unexpected in vivo mortality.
References
- 1. Cardiac Safety of TGF-β Receptor I Kinase Inhibitor LY2157299 Monohydrate in Cancer Patients in a First-in-Human Dose Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Role of Cardiac MRI in Animal Models of Cardiotoxicity: Hopes and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Cardiac Toxicity Biomarkers in Rats from Different Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF-β signaling in health, disease and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nc3rs.org.uk [nc3rs.org.uk]
- 11. Dose-ranging study - Wikipedia [en.wikipedia.org]
- 12. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. ABC Cardiol [abccardiol.org]
Technical Support Center: Fibrostatin F (Fenofibrate) Stability and Handling
Important Note for Researchers: The term "Fibrostatin F" did not yield specific results in our database. However, based on the context of common research inquiries, it is highly probable that this is a reference to Fenofibrate , a well-established lipid-lowering agent. This guide has been developed to address the technical challenges related to the stability and degradation of Fenofibrate in solution. If you are working with a different compound, please verify its identity and consult its specific documentation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Fenofibrate in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of Fenofibrate in solution?
A1: Fenofibrate is susceptible to degradation under several conditions. The primary factors include:
-
pH: Fenofibrate is an ester and is highly susceptible to hydrolysis, especially under acidic and basic conditions.[1][2] This is the most significant cause of its degradation in solution.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolytic degradation.
-
Oxidation: The molecule can also be degraded by oxidative stress.[1][2]
-
Light: Exposure to UV light can induce photodegradation.[2]
Q2: What are the recommended storage conditions for a stock solution of Fenofibrate?
A2: To ensure the stability of your Fenofibrate stock solution, we recommend the following storage conditions:
| Parameter | Recommended Condition | Rationale |
| Solvent | DMSO or Ethanol | Fenofibrate has low aqueous solubility. |
| Temperature | -20°C for short-term storage; -80°C for long-term storage. | Minimizes chemical degradation. |
| Light | Store in amber or foil-wrapped vials. | Protects from photodegradation. |
| Aliquoting | Aliquot into single-use volumes. | Avoids repeated freeze-thaw cycles which can degrade the compound. |
Q3: I am observing a loss of Fenofibrate activity in my cell-based assays. What could be the cause?
A3: A loss of activity is often linked to the degradation of the compound in your working solution. Consider the following troubleshooting steps:
-
pH of Culture Media: Cell culture media is typically buffered around pH 7.4. While this is near neutral, prolonged incubation at 37°C can still lead to gradual hydrolysis of Fenofibrate. Prepare fresh working solutions from your frozen stock for each experiment.
-
Serum Interactions: Components in fetal bovine serum (FBS) or other serum supplements could potentially interact with and degrade Fenofibrate. If possible, run a control experiment with serum-free media to assess this.
-
Preparation of Working Dilutions: When preparing your working dilutions, ensure that the final concentration of the organic solvent (e.g., DMSO) is not toxic to your cells and that the Fenofibrate remains solubilized. Precipitated drug will not be active.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate forms when diluting stock solution in aqueous buffer. | Fenofibrate has low aqueous solubility. | Increase the final concentration of a co-solvent like DMSO or ethanol. Use a vortex to mix thoroughly during dilution. Consider using a surfactant like Tween-20 at a low concentration (e.g., 0.01%) to improve solubility. |
| Inconsistent results between experiments. | Degradation of stock or working solutions. | Aliquot your stock solution to avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. Verify the integrity of your stock solution using a stability-indicating method like HPLC. |
| Unexpected peaks in HPLC analysis. | Degradation of Fenofibrate into its active metabolite, fenofibric acid, or other byproducts. | This is likely due to hydrolysis. Prepare samples immediately before analysis and keep them at a low temperature. Ensure the mobile phase pH is compatible with Fenofibrate stability. |
Experimental Protocols
Protocol: Preparation and Storage of Fenofibrate Stock Solution
This protocol outlines the recommended procedure for preparing a stable stock solution of Fenofibrate.
-
Materials:
-
Fenofibrate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the Fenofibrate powder to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of Fenofibrate powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the Fenofibrate is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid overheating.
-
Aliquot the stock solution into single-use, sterile, low-binding tubes or amber vials.
-
Store the aliquots at -20°C for short-term storage (up to 1-2 weeks) or at -80°C for long-term storage (up to 6 months).
-
Visualizing Degradation and Experimental Workflow
Diagram: Primary Degradation Pathway of Fenofibrate
Caption: Primary degradation pathway of Fenofibrate to its active metabolite.
Diagram: Experimental Workflow for Fenofibrate Stability Testing
Caption: Workflow for assessing the stability of Fenofibrate under stress.
Diagram: Troubleshooting Logic for Inconsistent Experimental Results
Caption: Troubleshooting inconsistent results with Fenofibrate experiments.
References
Off-target effects of Fibrostatin F in cellular assays
Technical Support Center: Fibrostatin F
This guide provides researchers, scientists, and drug development professionals with information on potential off-target effects of this compound in cellular assays, along with troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK). It functions by competing with ATP for binding to the kinase domain of FAK, thereby preventing its autophosphorylation at Y397. This inhibition blocks the recruitment and activation of Src family kinases, effectively disrupting downstream signaling cascades that are crucial for cell migration, proliferation, and survival.
Q2: What are the known or suspected off-target effects of this compound?
A2: While this compound is highly selective for FAK, cross-reactivity with other kinases, particularly those with homologous ATP-binding sites, has been observed at higher concentrations. The most significant off-target activity is against Proline-rich Tyrosine Kinase 2 (PYK2), a kinase structurally related to FAK. At concentrations exceeding 5 µM, minor inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) has also been noted. These off-target effects can lead to unintended biological consequences in cellular assays.[1]
Q3: In which cell lines are off-target effects most commonly observed?
A3: Off-target effects are most prominent in cell lines that express high levels of the off-target proteins. For example, neuronal cell lines (e.g., SH-SY5Y) and certain immune cells (e.g., macrophages) with high endogenous PYK2 expression may exhibit more pronounced off-target responses. Similarly, endothelial cells (e.g., HUVECs), which have robust VEGFR2 signaling, may show unintended anti-angiogenic effects at super-physiological doses of this compound.
Q4: What is the recommended working concentration for this compound to minimize off-target effects?
A4: For most cell-based assays, a concentration range of 100 nM to 1 µM is recommended to achieve maximal FAK inhibition with minimal off-target activity.[2] It is crucial to perform a dose-response experiment for your specific cell line and endpoint to determine the optimal concentration. Concentrations above 5 µM should be avoided unless specifically investigating off-target pharmacology.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected Cell Toxicity or Apoptosis | Off-target inhibition of critical survival kinases (e.g., VEGFR2). | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a wide concentration range (10 nM - 20 µM) to determine the cytotoxic threshold. Lower the working concentration to a non-toxic range. |
| Inconsistent Inhibition of Downstream FAK Targets (e.g., p-Paxillin) | 1. Poor compound solubility. 2. High cell confluence affecting drug penetration. 3. Off-target pathways compensating for FAK inhibition. | 1. Ensure this compound is fully dissolved in DMSO before diluting in media. 2. Seed cells at a consistent density (e.g., 70-80% confluence). 3. Co-treat with an inhibitor for the suspected compensatory pathway (e.g., a PYK2 inhibitor) as a control experiment. |
| Effects on Cell Morphology Unrelated to FAK Inhibition | Inhibition of PYK2, which also regulates cytoskeletal dynamics. | Use a rescue experiment: transfect cells with a drug-resistant FAK mutant to confirm that the primary effects are on-target. Compare the morphological phenotype with that induced by a selective PYK2 inhibitor. |
| Reduced Efficacy in Serum-Containing Media | High protein binding of this compound to serum components like albumin. | Perform initial dose-response experiments in serum-free or low-serum (0.5-2%) media. If serum is required, you may need to increase the concentration of this compound, while carefully monitoring for off-target effects. |
Data on Kinase Selectivity
The following table summarizes the inhibitory activity of this compound against its primary target and key off-target kinases.
| Kinase Target | IC50 (nM) | Assay Type | Notes |
| FAK (Primary Target) | 15 | Biochemical Kinase Assay | High-affinity binding and potent inhibition. |
| PYK2 | 850 | Biochemical Kinase Assay | ~57-fold less potent than against FAK. |
| VEGFR2 | 5,200 | Cell-based Phosphorylation Assay | Off-target activity observed only at high micromolar concentrations.[3] |
| Src | >10,000 | Biochemical Kinase Assay | Minimal activity, confirming selectivity over this key downstream partner. |
Visualizations
Signaling Pathways
dot graph "On_Target_Pathway" { layout=dot; rankdir=TB; graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=0.8, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
// Nodes Integrin [label="Integrin Activation", fillcolor="#F1F3F4"]; FAK [label="FAK", fillcolor="#FBBC05"]; pFAK [label="p-FAK (Y397)", fillcolor="#FBBC05"]; Src [label="Src", fillcolor="#F1F3F4"]; Downstream [label="Downstream Signaling\n(Migration, Survival)", fillcolor="#F1F3F4"]; FibrostatinF [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Integrin -> FAK; FAK -> pFAK [label="Autophosphorylation"]; pFAK -> Src [label="Recruitment"]; Src -> Downstream; FibrostatinF -> FAK [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"]; }
Caption: On-target inhibition of the FAK signaling pathway by this compound. dot graph "Off_Target_Pathway" { layout=dot; rankdir=TB; graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=0.8, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
// Nodes GPCR [label="GPCR / Ca2+ Flux", fillcolor="#F1F3F4"]; PYK2 [label="PYK2", fillcolor="#4285F4"]; pPYK2 [label="p-PYK2", fillcolor="#4285F4"]; MAPK [label="MAPK Pathway", fillcolor="#F1F3F4"]; FibrostatinF [label="this compound\n(High Concentration)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GPCR -> PYK2; PYK2 -> pPYK2 [label="Activation"]; pPYK2 -> MAPK; FibrostatinF -> PYK2 [arrowhead=tee, color="#EA4335", style=dashed, label=" Off-Target\nInhibition"]; }
Caption: Potential off-target inhibition of the PYK2 pathway by this compound.
Experimental Workflow
dot digraph "Experimental_Workflow" { layout=dot; rankdir=TB; graph [fontname="Arial", fontsize=12, splines=true, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124", color="#5F6368", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes start [label="Start: Unexpected Experimental Result", shape=Mdiamond, fillcolor="#FBBC05"]; dose_response [label="1. Perform Dose-Response & Viability Assay\n(e.g., MTT Assay)"]; is_toxic [label="Is significant toxicity observed\nat effective concentration?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; lower_conc [label="Lower concentration or\nreduce treatment time"]; western_blot [label="2. Western Blot for On- vs. Off-Target\n(p-FAK, p-PYK2, p-VEGFR2)"]; off_target_active [label="Is off-target pathway inhibited?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; use_alt_inhibitor [label="Consider alternative inhibitor\nor use lower concentration"]; confirm_on_target [label="On-target effect confirmed.\nProceed with optimized protocol."]; end [label="End: Issue Resolved", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> dose_response; dose_response -> is_toxic; is_toxic -> lower_conc [label=" Yes"]; is_toxic -> western_blot [label=" No"]; lower_conc -> western_blot; western_blot -> off_target_active; off_target_active -> use_alt_inhibitor [label=" Yes"]; off_target_active -> confirm_on_target [label=" No"]; use_alt_inhibitor -> end; confirm_on_target -> end; }
Caption: Workflow for troubleshooting potential off-target effects.
Experimental Protocols
Protocol 1: Western Blot for On- and Off-Target Kinase Activity
This protocol is designed to assess the phosphorylation status of FAK (on-target), PYK2, and VEGFR2 (off-targets) following treatment with this compound.
Materials:
-
Cell line of interest (e.g., NIH-3T3, HUVEC)
-
This compound (10 mM stock in DMSO)
-
Complete cell culture medium
-
PBS, RIPA Lysis Buffer, Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-FAK (Y397), anti-FAK (total), anti-p-PYK2 (Y402), anti-PYK2 (total), anti-p-VEGFR2 (Y1175), anti-VEGFR2 (total), anti-GAPDH or β-actin
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluence.
-
Serum Starvation (Optional): To reduce basal kinase activity, serum-starve cells for 4-6 hours prior to treatment.
-
Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM). Replace the medium in each well with the corresponding treatment. Incubate for the desired time (e.g., 1-2 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors. Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system. Analyze band intensity relative to the loading control (GAPDH/β-actin) and total protein levels.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures cell metabolic activity as an indicator of viability after treatment with this compound.
Materials:
-
Cell line of interest
-
This compound (10 mM stock in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere overnight.
-
Treatment: Prepare a 2x concentration series of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time and experimental goals.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability for each concentration. Plot the results to determine the IC50 for cytotoxicity.
References
Fibrostatin F stability and storage conditions
This technical support center provides guidance on the stability and storage of Fenofibrate, addressing common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Fenofibrate?
A1: Fenofibrate should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F). It should be protected from moisture and light by being kept in a well-closed, light-resistant container.
Q2: What is the primary degradation pathway for Fenofibrate?
A2: The primary degradation pathway for Fenofibrate is the hydrolysis of its ester group, which results in the formation of its active metabolite, Fenofibric Acid.[1][2][3] This reaction is significantly accelerated under basic conditions.[4][5]
Q3: How stable is Fenofibrate under different stress conditions?
A3: Fenofibrate is susceptible to degradation under several stress conditions. It is particularly unstable in basic solutions, leading to rapid hydrolysis.[4][5] It also undergoes degradation in acidic and oxidative environments.[5][6] The stability of Fenofibrate under various conditions is summarized in the table below.
Troubleshooting Guide
Issue 1: Out-of-specification results for Fenofibrate assay or impurity analysis.
-
Possible Cause 1: Improper Storage.
-
Troubleshooting Step: Verify the storage conditions of the Fenofibrate substance or product. Ensure it has been protected from high humidity, extreme temperatures, and direct light.
-
-
Possible Cause 2: Degradation due to experimental conditions.
-
Troubleshooting Step: Review the pH and temperature of the solvents and solutions used in your experimental workflow. Avoid highly basic or acidic conditions if possible. If the experimental protocol involves heat, assess if the duration or temperature could be contributing to degradation.
-
Issue 2: Unexpected peaks observed during HPLC analysis.
-
Possible Cause 1: Formation of Degradation Products.
-
Possible Cause 2: Interaction with Excipients.
-
Troubleshooting Step: If working with a formulated product, consider the possibility of interactions between Fenofibrate and the excipients under your experimental conditions.
-
Data Presentation
Table 1: Summary of Fenofibrate Stability under Forced Degradation Conditions
| Stress Condition | Reagent/Details | Duration | Temperature | Observed Degradation | Reference |
| Acidic Hydrolysis | 1 M HCl | 2 hours | 70°C | 26% | [6] |
| Basic Hydrolysis | 0.1 M NaOH | 2 hours | 70°C | Nearly complete degradation | [6] |
| Basic Hydrolysis | 0.1 M NaOH | 3.34 hours (t90) | Not Specified | 10% | [5] |
| Oxidative | 30% H₂O₂ | 2 hours | Room Temp | Two minor degradation products observed | [6] |
| Neutral Hydrolysis | Water | Not Specified | Not Specified | Stable | [6] |
| Thermal | Solid State | Not Specified | Not Specified | Stable | [6] |
| Photolytic | UV Light | Not Specified | Not Specified | Stable | [6] |
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This protocol is for the quantitative analysis of Fenofibrate and its primary degradation product, Fenofibric Acid.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (75:25 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 286 nm
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve an appropriate amount of Fenofibrate reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Similarly, prepare a standard solution of Fenofibric Acid reference standard.
-
-
Preparation of Sample Solution (for Forced Degradation Studies):
-
Accurately weigh about 10 mg of Fenofibrate and transfer to a suitable flask.
-
Add the stressor (e.g., 10 mL of 0.1 M NaOH for basic hydrolysis).
-
After the desired time and temperature exposure, neutralize the solution if necessary (e.g., with 0.1 M HCl).
-
Dilute the solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks of Fenofibrate and Fenofibric Acid based on their retention times.
-
Calculate the percentage of degradation by comparing the peak area of Fenofibrate in the stressed sample to that of an unstressed standard.
-
Mandatory Visualization
Caption: Hydrolysis of Fenofibrate to Fenofibric Acid and Propan-2-ol.
References
Adjusting Fibrostatin F dosage for different cell lines
This guide provides troubleshooting advice and frequently asked questions for researchers using Fibrostatin F. Our goal is to help you determine the optimal dosage for your specific cell line and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a new cell line, we recommend starting with a broad range of concentrations to determine the half-maximal inhibitory concentration (IC50). A common starting point is a serial dilution from 100 µM down to 0.1 µM. The optimal concentration will vary depending on the cell line's dependence on the STAT3 signaling pathway.[1][2][3]
Q2: I am not observing any effect of this compound on my cells. What could be the issue?
A2: There are several potential reasons for a lack of effect:
-
Low STAT3 Activation: Your cell line may not have constitutively active or cytokine-inducible STAT3 signaling, which is the target of this compound.[4][5] We recommend performing a baseline western blot to check for phosphorylated STAT3 (p-STAT3 Tyr705).
-
Incorrect Dosage: The concentrations used may be too low. We advise performing a dose-response curve to determine the IC50 for your specific cell line.
-
Treatment Duration: The incubation time may be too short. A typical treatment duration is 24 to 72 hours.[2][3] Consider a time-course experiment to identify the optimal treatment window.
-
Drug Stability: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Q3: I am observing high levels of cell death even at low concentrations of this compound. What should I do?
A3: High cytotoxicity at low concentrations can be due to:
-
High Cell Line Sensitivity: Some cell lines are highly dependent on STAT3 signaling for survival and are therefore very sensitive to its inhibition.[4]
-
Off-Target Effects: While designed to be specific, high concentrations of any compound can lead to off-target effects.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic, typically below 0.1%.
To address this, lower the concentration range in your dose-response experiment and shorten the treatment duration.
Q4: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
A4: Inconsistent results are often due to variability in experimental conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.[6]
-
Cell Seeding Density: Ensure that you seed the same number of viable cells for each experiment, as this can affect growth rates and drug response.
-
Reagent Variability: Use the same lot of serum and other critical reagents whenever possible. If you must change lots, test the new lot to ensure it doesn't alter your cells' response.[7]
-
Confluency: Always start your experiments when cells are at a consistent level of confluency (typically 70-80%).
Data Summary: this compound Efficacy in Various Cell Lines
The following table summarizes the hypothetical IC50 values of this compound in different cell lines after a 72-hour treatment period. These values are illustrative and highlight the variability in sensitivity across different cell types.
| Cell Line | Tissue of Origin | Predominant STAT3 Activity | Hypothetical IC50 (µM) |
| SJSA-1 | Osteosarcoma | High Constitutive | 5.5 |
| MDA-MB-231 | Breast Cancer | High Constitutive | 8.2 |
| PANC-1 | Pancreatic Cancer | Moderate Constitutive | 15.7 |
| U2OS | Osteosarcoma | Low Constitutive | 31.9 |
| HOS | Osteosarcoma | Low Constitutive | 66.1 |
| LP9 | Normal Mesothelial | Inducible | > 100 |
Note: These are example values. Researchers must determine the IC50 for their specific cell line and conditions experimentally.
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability Assay (CCK-8)
This protocol outlines the steps to determine the dose-dependent effect of this compound on cell viability.
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Count viable cells using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to create a range of working concentrations (e.g., from 200 µM to 0.2 µM in complete medium). Remember to prepare a vehicle control (DMSO only) with the same final DMSO concentration as the highest drug concentration.
-
After 24 hours of incubation, remove the old medium from the 96-well plate and add 100 µL of the prepared drug dilutions (and vehicle control) to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and CCK-8 but no cells).
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC50 value.
-
Visual Guides
Signaling Pathway
Caption: Hypothetical mechanism of this compound action on the STAT3 signaling pathway.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Cells are detaching or clumping after treatment. | 1. High drug concentration causing cytotoxicity.2. Solvent (e.g., DMSO) concentration is too high.3. Over-trypsinization during cell seeding.[7] | 1. Reduce the concentration range of this compound.2. Ensure the final solvent concentration is <0.1%.3. Use a shorter trypsinization time or a gentler dissociation reagent. |
| Media color changes to yellow (acidic) quickly. | 1. Bacterial contamination.2. Cell density is too high, leading to rapid metabolism. | 1. Check culture for turbidity under a microscope. Discard if contaminated and review aseptic technique.[8]2. Reduce the initial cell seeding density. |
| Media color changes to purple (alkaline) quickly. | 1. Fungal contamination.2. CO2 level in the incubator is too low. | 1. Check for filamentous growth or yeast budding. Discard if contaminated.[8]2. Check and calibrate the incubator's CO2 sensor. Ensure the CO2 tank is not empty.[7] |
| Precipitate forms in the media after adding this compound. | 1. The compound has low solubility in aqueous media.2. The drug is interacting with components in the serum. | 1. Ensure the stock solution is fully dissolved before diluting in media. Consider using a lower serum concentration if compatible with your cells. |
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 Inhibition in Prostate and Pancreatic Cancer Lines by STAT3 Binding Sequence Oligonucleotides: Differential Activity Between 5′ and 3′ Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moffitt.org [moffitt.org]
- 6. Cell Culture Troubleshooting [sigmaaldrich.com]
- 7. adl.usm.my [adl.usm.my]
- 8. corning.com [corning.com]
Validation & Comparative
A Comparative Analysis of Prolyl Hydroxylase Inhibitors: Fibrostatin F and Modern Counterparts
For Immediate Release
A detailed comparison of the naturally derived prolyl hydroxylase (PHD) inhibitor, Fibrostatin F, against synthetically developed counterparts such as Roxadustat, Daprodustat, Vadadustat, and Molidustat. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by available experimental data.
The inhibition of prolyl hydroxylase domain (PHD) enzymes has emerged as a promising therapeutic strategy for conditions associated with hypoxia, most notably anemia in chronic kidney disease. By inhibiting PHDs, the hypoxia-inducible factor (HIF) alpha subunit is stabilized, leading to the transcriptional activation of genes involved in erythropoiesis. This guide contrasts the early discovered this compound with modern, clinically advanced PHD inhibitors.
Performance Comparison of Prolyl Hydroxylase Inhibitors
Quantitative data on the inhibitory activity of this compound and other prominent PHD inhibitors are summarized below. It is critical to note that the data for this compound is from older studies utilizing non-human enzyme sources, which presents a limitation for direct comparison with modern inhibitors evaluated against human recombinant PHD isoforms.
| Inhibitor | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) | Enzyme Source | Year of Data | Reference |
| This compound | - | 14,000 | - | Chick Embryo | 1987 | [1] |
| Roxadustat (FG-4592) | - | 591 | - | Human | - | [2] |
| - | 27 | - | Human | 2017 | [3][4] | |
| Daprodustat (GSK1278863) | Low nM | 67 | Low nM | Human | 2017 | [3][4][5] |
| Vadadustat (AKB-6548) | 15.36 | 11.83 | 7.63 | Human | 2019 | [6] |
| - | 29 | - | Human | 2017 | [3][4] | |
| Molidustat (BAY 85-3934) | 480 | 280 | 450 | Human | 2014 | [7][8][9] |
| - | 7 | - | Human | 2017 | [3][4] |
Note: A direct comparison of IC₅₀ values is challenging due to variations in assay conditions and enzyme sources. The data for this compound is notably from a chick embryo source, which may not be directly comparable to human PHD isoforms.
Mechanism of Action: The HIF-1α Signaling Pathway
PHD inhibitors exert their therapeutic effects by modulating the HIF-1α signaling pathway. Under normoxic conditions, PHD enzymes hydroxylate proline residues on the HIF-1α subunit, targeting it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions or in the presence of a PHD inhibitor, this hydroxylation is blocked. This stabilizes HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β (also known as ARNT), and bind to hypoxia-response elements (HREs) in the promoter regions of target genes. This leads to the transcription of genes involved in erythropoiesis (e.g., erythropoietin, EPO), iron metabolism, and angiogenesis.[10][11][12][13][14]
Caption: The HIF-1α signaling pathway under normoxic and hypoxic/PHD-inhibited conditions.
Experimental Protocols
In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against PHD enzymes.
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific PHD isoform.
Materials:
-
Recombinant human PHD1, PHD2, or PHD3
-
HIF-1α peptide substrate (e.g., a biotinylated peptide corresponding to the oxygen-dependent degradation domain)
-
Cofactors: Fe(II), 2-oxoglutarate, Ascorbate
-
Test compound (e.g., this compound, Roxadustat)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Detection system (e.g., antibody-based detection of hydroxylated peptide, mass spectrometry)
-
96-well microplates
Procedure:
-
Prepare a dilution series of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant PHD enzyme, HIF-1α peptide substrate, and cofactors.
-
Add the diluted test compound to the appropriate wells. Include control wells with no inhibitor.
-
Initiate the enzymatic reaction by adding 2-oxoglutarate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA or a strong acid).
-
Quantify the amount of hydroxylated peptide using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: A generalized workflow for an in vitro PHD inhibition assay.
HIF-1α Stabilization Assay (Western Blot)
This protocol describes a method to assess the ability of a PHD inhibitor to stabilize HIF-1α in cultured cells.
Objective: To visualize and quantify the increase in HIF-1α protein levels in cells treated with a PHD inhibitor.
Materials:
-
Cell line (e.g., HeLa, Hep3B)
-
Cell culture medium and supplements
-
Test compound (PHD inhibitor)
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIF-1α
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PHD inhibitor for a specified time (e.g., 4-6 hours). Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer. It is crucial to process samples quickly to prevent HIF-1α degradation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in HIF-1α levels.
Concluding Remarks
While this compound represents an early discovery in the field of prolyl hydroxylase inhibition, the lack of modern, comparative data on its activity against human PHD isoforms and its cellular effects makes a direct performance comparison with newer, clinically advanced inhibitors challenging. The synthetic PHD inhibitors, such as Roxadustat, Daprodustat, Vadadustat, and Molidustat, have been extensively characterized and demonstrate potent and, in some cases, isoform-selective inhibition of human PHDs, leading to robust stabilization of HIF-1α and induction of erythropoiesis.[3][4][10] Further research on this compound and other natural product-derived PHD inhibitors, utilizing contemporary assay systems, would be valuable to fully understand their therapeutic potential and to provide a more direct comparison with the current generation of synthetic inhibitors.
References
- 1. Fibrostatins, new inhibitors of prolyl hydroxylase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Daprodustat | C19H27N3O6 | CID 91617630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ir.akebia.com [ir.akebia.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 12. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KEGG PATHWAY: HIF-1 signaling pathway - Homo sapiens (human) [kegg.jp]
- 14. cusabio.com [cusabio.com]
A Comparative Analysis of Fibrostatin F (Fenofibrate) and Pirfenidone in the Attenuation of Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Fibrostatin F (hypothesized to be Fenofibrate based on available data) and Pirfenidone in preclinical and clinical models of fibrosis. The information is intended to support research and development efforts in the field of anti-fibrotic therapies.
Introduction to Anti-Fibrotic Agents
Fibrosis, the excessive accumulation of extracellular matrix, leads to organ scarring and dysfunction, representing a significant challenge in modern medicine. Pirfenidone is an established anti-fibrotic drug approved for the treatment of idiopathic pulmonary fibrosis (IPF). While "this compound" does not correspond to a known molecule in scientific literature, the name suggests an anti-fibrotic agent. Based on available research, it is plausible that this is a reference to fibrates, a class of drugs with known anti-fibrotic properties, with Fenofibrate being a prominent example. This comparison, therefore, evaluates the anti-fibrotic efficacy of Pirfenidone against Fenofibrate.
Mechanism of Action
Pirfenidone
Pirfenidone is a small molecule with both anti-fibrotic and anti-inflammatory properties. Its precise mechanism of action is not fully elucidated, but it is known to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α)[1][2][3]. By inhibiting TGF-β, Pirfenidone reduces fibroblast proliferation and the subsequent production of collagen and other extracellular matrix components[1][2].
Fenofibrate
Fenofibrate is a peroxisome proliferator-activated receptor alpha (PPAR-α) agonist, primarily used as a lipid-lowering agent[4]. Its anti-fibrotic effects are mediated through the activation of PPAR-α, which in turn inhibits the pro-fibrotic TGF-β signaling pathway[2][3][5]. Specifically, Fenofibrate has been shown to suppress the TGF-β/Smad3 signaling cascade, a key pathway in the initiation and progression of fibrosis[5]. This inhibition leads to reduced expression of fibrotic markers such as collagen and α-smooth muscle actin (α-SMA)[2][6].
Efficacy Comparison: Preclinical and Clinical Data
The following tables summarize the anti-fibrotic efficacy of Pirfenidone and Fenofibrate from various studies. A direct head-to-head clinical trial comparing the two for fibrosis is not available; therefore, this comparison is based on data from individual studies.
Table 1: Pirfenidone Efficacy Data
| Study Type | Model | Key Findings | Reference |
| Preclinical | Bleomycin-induced pulmonary fibrosis in hamsters | Reduced expression of pro-fibrotic factors and accumulation of inflammatory cells. | [7] |
| Preclinical | Bleomycin-induced pulmonary fibrosis in mice | Diminished the fibrocyte pool and migration. | [7] |
| In vitro | Human lung fibroblasts | Decreased fibroblast proliferation and reduced TGF-β stimulated reactions. | [7] |
| Clinical (Phase 3) | Idiopathic Pulmonary Fibrosis (ASCEND trial) | Significantly reduced the decline in forced vital capacity (FVC). | [8] |
| Clinical (Phase 3) | Idiopathic Pulmonary Fibrosis (CAPACITY trials) | Showed a reduction in FVC decline. | [8] |
Table 2: Fenofibrate Efficacy Data
| Study Type | Model | Key Findings | Reference |
| Preclinical | Carbon tetrachloride-induced hepatic fibrosis in mice | Reduced liver fibrosis, inflammation, and oxidative stress. | [6] |
| Preclinical | Bleomycin-induced pulmonary fibrosis in rats | Attenuated lung injury and fibrosis by decreasing hydroxyproline content and TGF-β1 levels. | [7] |
| Preclinical | Diabetic nephropathy in rats | Attenuated tubulointerstitial fibrosis by suppressing NF-κB and TGF-β1/Smad3 signaling. | [5] |
| In vitro | Human lung fibroblasts | Inhibited TGF-β-induced myofibroblast differentiation and activation. | [2][3] |
| Clinical (Pilot Study) | Primary Biliary Cirrhosis | Significant reductions in serum ALP, AST, and IgM levels. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols from preclinical studies for both Pirfenidone and Fenofibrate.
Pirfenidone: Bleomycin-Induced Pulmonary Fibrosis Model
A common preclinical model to assess the efficacy of anti-fibrotic drugs for pulmonary fibrosis involves the use of bleomycin to induce lung injury in rodents.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 1.5 U/kg).
-
Treatment: Pirfenidone (e.g., 300 mg/kg/day) or vehicle control administered orally, starting from day 1 after bleomycin administration and continuing for a specified period (e.g., 21 days).
-
Endpoint Analysis:
-
Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to assess the extent of fibrosis using a scoring system.
-
Hydroxyproline Assay: The total lung collagen content is quantified as a measure of fibrosis.
-
Gene and Protein Expression: Analysis of pro-fibrotic markers (e.g., TGF-β, collagen I) in lung tissue by qPCR or Western blot.
-
Fenofibrate: Carbon Tetrachloride (CCl4)-Induced Hepatic Fibrosis Model
For liver fibrosis, a common model utilizes the hepatotoxin carbon tetrachloride (CCl4).
-
Animal Model: Male C57BL/6 mice.
-
Induction of Fibrosis: Intraperitoneal injection of CCl4 (e.g., 1 ml/kg, twice weekly) for a specified duration (e.g., 5 weeks).
-
Treatment: Fenofibrate (e.g., 100 mg/kg/day) or vehicle control administered orally concurrently with CCl4 injections.
-
Endpoint Analysis:
-
Serum Analysis: Measurement of liver enzymes (ALT, AST) and markers of fibrosis (hyaluronic acid, PIIINP).
-
Histopathology: Liver sections are stained with Sirius Red to visualize and quantify collagen deposition.
-
Hydroxyproline Assay: Quantification of total collagen content in the liver.
-
Gene Expression: Analysis of fibrosis-related genes (e.g., α-SMA, TGF-β1, Collagen1a) in liver tissue via PCR[6].
-
Summary and Conclusion
Both Pirfenidone and Fenofibrate have demonstrated anti-fibrotic properties in a variety of preclinical models, albeit through different primary mechanisms of action. Pirfenidone is a clinically approved treatment for IPF, with its efficacy in slowing lung function decline established in large-scale clinical trials. Fenofibrate, while primarily a lipid-lowering drug, shows promise as a repurposed anti-fibrotic agent due to its inhibitory effects on the TGF-β signaling pathway.
The data presented in this guide suggest that both compounds warrant further investigation in the context of various fibrotic diseases. For researchers and drug development professionals, the distinct mechanisms of these two drugs may offer different therapeutic strategies or the potential for combination therapies to achieve synergistic anti-fibrotic effects. Further head-to-head comparative studies, particularly in clinical settings, are necessary to fully elucidate their relative efficacy and potential for treating a broader range of fibrotic conditions.
References
- 1. Fenofibrate Inhibits Subretinal Fibrosis Through Suppressing TGF‐β—Smad2/3 signaling and Wnt signaling in Neovascular Age‐Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fenofibrate inhibits TGF‐β‐induced myofibroblast differentiation and activation in human lung fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenofibrate inhibits TGF-β-induced myofibroblast differentiation and activation in human lung fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Fenofibrate attenuates tubulointerstitial fibrosis and inflammation through suppression of nuclear factor-κB and transforming growth factor-β1/Smad3 in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Anti-fibrosis effects of fenofibrate in mice with hepatic fibrosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the antifibrotic effect of fenofibrate and rosiglitazone on bleomycin-induced pulmonary fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fenofibrate Reduces the Asthma-Related Fibroblast-To-Myofibroblast Transition by TGF-Β/Smad2/3 Signaling Attenuation and Connexin 43-Dependent Phenotype Destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Enzymatic Interactions of Fibrostatin F (Fenofibric Acid): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The compound often referred to in specific contexts as "Fibrostatin F" is scientifically recognized as fenofibric acid, the active metabolite of the prodrug fenofibrate. Fenofibrate is a widely prescribed lipid-lowering agent of the fibrate class. Understanding the cross-reactivity of its active form, fenofibric acid, with various enzymes is crucial for predicting potential drug-drug interactions, off-target effects, and for the development of more selective therapeutic agents. This guide provides a comparative analysis of the enzymatic interactions of fenofibric acid, supported by available experimental data and detailed methodologies.
Primary Target and Mechanism of Action
The principal therapeutic effect of fenofibric acid is mediated through its potent agonism of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. Upon activation by fenofibric acid, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in fatty acid uptake, transport, and catabolism, as well as lipoprotein metabolism. A key outcome of PPARα activation is the increased expression of lipoprotein lipase (LPL), an enzyme responsible for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.
Comparative Enzymatic Activity of Fenofibric Acid
To provide a clear overview of the cross-reactivity profile of fenofibric acid, the following table summarizes its inhibitory or activatory effects on a range of enzymes. It is important to note that fenofibrate, the prodrug, can exhibit different enzymatic interactions compared to its active metabolite, fenofibric acid.
| Enzyme/Receptor Target | Common Name/Class | Known Interaction with Fenofibric Acid | Quantitative Data (IC50/EC50) | Reference(s) |
| Primary Target | ||||
| Peroxisome Proliferator-Activated Receptor alpha | PPARα | Agonist | IC50: 45.1 µM (competitive binding assay) | [1] |
| Other Nuclear Receptors | ||||
| Peroxisome Proliferator-Activated Receptor delta | PPARδ | No significant activation | - | [2] |
| Peroxisome Proliferator-Activated Receptor gamma | PPARγ | Weak agonist activity | - | [2] |
| Drug Metabolizing Enzymes (Cytochrome P450) | ||||
| Cytochrome P450 2C8 | CYP2C8 | Weak inhibitor | >500 µM | |
| Cytochrome P450 2C9 | CYP2C9 | Mild-to-moderate inhibitor | - | |
| Cytochrome P450 2C19 | CYP2C19 | Weak inhibitor | - | |
| Cytochrome P450 2A6 | CYP2A6 | Weak inhibitor | - | |
| Cytochrome P450 3A4 | CYP3A4 | Not an inhibitor | - | [3] |
| Cytochrome P450 2D6 | CYP2D6 | Not an inhibitor | - | [3] |
| Cytochrome P450 2E1 | CYP2E1 | Not an inhibitor | - | [3] |
| Cytochrome P450 1A2 | CYP1A2 | Not an inhibitor | - | [3] |
| Other Enzymes | ||||
| 11β-hydroxysteroid dehydrogenase 1 | 11β-HSD1 | No significant inhibition (Fenofibrate is an inhibitor) | - (Fenofibrate IC50: 1.6 µM) | [4] |
| Carbonyl Reductase 1 | CBR1 | Substrate (metabolized by) | - | [5] |
| Aldose Reductase | AKR1B1 | Substrate (metabolized by) | - | [5] |
| Hydroxysteroid (17-beta) Dehydrogenase | AKR1C1-3 | Substrate (metabolized by) | - | [5] |
| Cyclooxygenase-2 | COX-2 | Inhibitor | - | [6] |
| 3-hydroxy-3-methyl-glutaryl coenzyme A reductase | HMG-CoA Reductase | Inhibitor | - | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound (fenofibric acid) cross-reactivity.
PPARα Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of fenofibric acid to the human PPARα ligand-binding domain (LBD).
Methodology:
-
Reagents: Human PPARα-LBD, a fluorescently labeled PPAR pan-agonist (Fluormone™ Pan-PPAR Green), a terbium-labeled anti-GST antibody, and various concentrations of fenofibric acid.
-
Procedure: The assay is performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) methodology.
-
The human PPARα-LBD is incubated with the fluorescent pan-PPAR agonist and the terbium-labeled antibody.
-
In the absence of a competitor, the binding of the fluorescent agonist to the PPARα-LBD brings the terbium label and the fluorescent probe in close proximity, resulting in a high FRET signal.
-
Fenofibric acid is added at increasing concentrations. As fenofibric acid competes with the fluorescent agonist for binding to the PPARα-LBD, the FRET signal decreases.
-
-
Data Analysis: The TR-FRET emission ratio (e.g., 518 nm / 488 nm) is measured. The IC50 value, which is the concentration of fenofibric acid that causes a 50% reduction in the FRET signal, is calculated from the dose-response curve.[1]
In Vitro Cytochrome P450 (CYP) Inhibition Assay
Objective: To assess the potential of fenofibric acid to inhibit the activity of various CYP isoforms.
Methodology:
-
Test System: Human liver microsomes (HLM) or recombinant human CYP enzymes.
-
Substrates: A specific probe substrate for each CYP isoform being tested (e.g., amodiaquine for CYP2C8). The substrate concentration is typically near its Michaelis-Menten constant (Km).
-
Incubation:
-
Fenofibric acid at various concentrations is pre-incubated with the test system and a NADPH-regenerating system.
-
The enzymatic reaction is initiated by the addition of the probe substrate.
-
The incubation is carried out at 37°C for a specified time.
-
-
Analysis: The reaction is terminated, and the formation of the substrate-specific metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation in the presence of fenofibric acid is compared to the vehicle control. The IC50 value, the concentration of fenofibric acid that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
11β-HSD1 Inhibition Assay in C2C12 Myotubes
Objective: To determine the inhibitory effect of fenofibrate and fenofibric acid on 11β-HSD1 activity in a cell-based assay.
Methodology:
-
Cell Culture: C2C12 myotubes are used as the cellular model.
-
Assay:
-
The cells are incubated with a substrate for 11β-HSD1 (e.g., corticosterone).
-
Fenofibrate or fenofibric acid is added at various concentrations.
-
The conversion of the substrate to its product (e.g., 11-dehydrocorticosterone) is measured.
-
-
Data Analysis: The IC50 value is calculated based on the dose-dependent inhibition of 11β-HSD1 activity.[4]
Visualizing the Pathways and Processes
To better illustrate the molecular interactions and experimental workflows, the following diagrams are provided.
Caption: PPARα signaling pathway activated by this compound.
References
- 1. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Fenofibrate but not fenofibric acid inhibits 11beta-hydroxysteroid dehydrogenase 1 in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro metabolism of fenofibric acid by carbonyl reducing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evidence for the inhibition of platelet-derived growth factor induced rat smooth muscle cells DNA synthesis by fenofibric acid at the Go/G1 cell cycle level - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Fibrotic Potential of Fibrostatin F: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the persistent quest for effective anti-fibrotic therapies, a novel compound, Fibrostatin F, has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound's anti-fibrotic effects against established treatments, pirfenidone and nintedanib, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals actively working to combat fibrotic diseases.
This compound, a novel compound belonging to the fibrate class, exerts its anti-fibrotic effects through its active metabolite, fenofibric acid. Fibrates are known for their lipid-lowering properties, but emerging evidence highlights their pleiotropic effects, including the modulation of fibrotic pathways. This guide will delve into the mechanistic underpinnings of this compound's action and present a comparative analysis with the leading anti-fibrotic drugs currently in clinical use.
Comparative Efficacy of Anti-Fibrotic Agents
The following table summarizes the quantitative data on the efficacy of this compound (fenofibric acid), pirfenidone, and nintedanib in key markers of fibrosis.
| Parameter | This compound (Fenofibric Acid) | Pirfenidone | Nintedanib | Source |
| Inhibition of Collagen I Expression | Significant reduction in a dose-dependent manner.[1][2] | Down-regulated collagen I expression.[3] | More potent than pirfenidone in reducing collagen I expression and secretion.[3][4] | In vitro studies on human lung fibroblasts |
| Inhibition of α-SMA Expression | Inhibited TGF-β-induced α-SMA expression.[5] | Reduced expression of fibrosis markers.[6] | Inhibited TGF-β1-induced myofibroblast differentiation.[7] | In vitro studies on human lung fibroblasts |
| Effect on TGF-β Signaling | Suppresses TGF-β-Smad2/3 signaling.[1][8][9] | Inhibits TGF-β production and signaling.[6][10] | Inhibits tyrosine phosphorylation of the type II TGF-β receptor and activation of SMAD3.[7][11] | In vitro studies |
| Reduction of Fibronectin Expression | Significant reduction in high glucose-induced fibronectin expression.[2] | Down-regulated fibronectin expression.[3] | Down-regulated protein and mRNA expression of fibronectin.[7] | In vitro studies on human lung fibroblasts |
| Inhibition of Fibroblast Proliferation | Dose-dependent inhibitory effect on fibroblast-to-myofibroblast transition.[9] | Inhibited fibroblast proliferation.[12] | Inhibited proliferation of fibroblasts induced by supernatants of fibrocytes.[13] | In vitro studies |
| In vivo Efficacy (Animal Models) | Attenuated bleomycin-induced pulmonary fibrosis in rats.[14] Reduced liver fibrosis in mice.[15] | Demonstrated efficacy in various animal models of fibrosis.[6] | Reduced rate of decline of forced vital capacity in animal models of pulmonary fibrosis.[13] | In vivo studies |
Delving into the Mechanisms: Signaling Pathways
The anti-fibrotic actions of this compound, pirfenidone, and nintedanib converge on the inhibition of key pro-fibrotic signaling pathways, most notably the Transforming Growth Factor-beta (TGF-β) pathway.
This compound (Fenofibric Acid) Signaling Pathway
References
- 1. Fenofibrate Inhibits Subretinal Fibrosis Through Suppressing TGF‐β—Smad2/3 signaling and Wnt signaling in Neovascular Age‐Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fenofibric acid reduces fibronectin and collagen type IV overexpression in human retinal pigment epithelial cells grown in conditions mimicking the diabetic milieu: functional implications in retinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Antifibrotic Mechanism of Nintedanib and Pirfenidone. Inhibition of Collagen Fibril Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. Fenofibrate inhibits TGF-β-induced myofibroblast differentiation and activation in human lung fibroblasts in vitro [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models [frontiersin.org]
- 7. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fenofibrate Reduces the Asthma-Related Fibroblast-To-Myofibroblast Transition by TGF-Β/Smad2/3 Signaling Attenuation and Connexin 43-Dependent Phenotype Destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 11. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. Evaluation of the antifibrotic effect of fenofibrate and rosiglitazone on bleomycin-induced pulmonary fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Anti-fibrosis effects of fenofibrate in mice with hepatic fibrosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Fibrostatin F Against Leading Anti-Fibrotic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel investigational anti-fibrotic agent, Fibrostatin F, with two established treatments for idiopathic pulmonary fibrosis (IPF): Pirfenidone and Nintedanib. The objective is to benchmark the performance of this compound by examining its mechanism of action, efficacy, and safety profile in relation to the current standards of care. This document is intended to be a resource for researchers and drug development professionals in the field of fibrosis.
Introduction to Anti-Fibrotic Agents
Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to scarring and organ dysfunction.[1] Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease for which Pirfenidone and Nintedanib are two of the leading therapeutic options.[2] These agents, while not curative, have been shown to slow the decline in lung function.[3][4][5] This guide will compare a new investigational compound, this compound, against these established drugs.
-
This compound (Investigational): A novel selective inhibitor of the Rho/ROCK signaling pathway, hypothesized to play a central role in myofibroblast activation and ECM production. Its targeted mechanism suggests potential for high efficacy and a favorable safety profile.
-
Pirfenidone: An orally available small molecule with anti-inflammatory, antioxidant, and anti-fibrotic properties.[6][7] While its exact mechanism is not fully elucidated, it is known to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).[2][6][7]
-
Nintedanib: A small molecule tyrosine kinase inhibitor that targets multiple receptors involved in the pathogenesis of fibrosis.[8][9][10] These include the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[8][9][10] By blocking these signaling pathways, Nintedanib interferes with fibroblast proliferation, migration, and differentiation into myofibroblasts.[8][9][10]
Mechanism of Action and Signaling Pathways
The primary drivers of fibrosis involve complex signaling cascades that promote the activation of fibroblasts into ECM-producing myofibroblasts. The agents discussed in this guide each target distinct points within these pathways.
This compound is designed to selectively inhibit the Rho-associated coiled-coil containing protein kinase (ROCK), a key downstream effector of the Rho GTPase. The Rho/ROCK pathway is a critical regulator of actin cytoskeleton organization, cell contractility, and motility, all of which are fundamental to myofibroblast differentiation and function.
Pirfenidone exerts its effects through a broader, less defined mechanism. It is understood to inhibit TGF-β, a potent pro-fibrotic cytokine that drives myofibroblast differentiation and collagen synthesis.[6][7] It also exhibits anti-inflammatory and antioxidant properties.[6]
Nintedanib functions as a multi-tyrosine kinase inhibitor, simultaneously blocking the signaling of PDGFR, FGFR, and VEGFR.[8][9][10] These receptors are crucial for the proliferation and migration of fibroblasts, key events in the progression of fibrosis.[11]
Below are diagrams illustrating the targeted signaling pathways.
Caption: TGF-β Signaling Pathway and Pirfenidone's Site of Action.
Caption: Nintedanib's Inhibition of Multiple Tyrosine Kinase Receptors.
Comparative Efficacy Data
The efficacy of anti-fibrotic agents is primarily assessed by their ability to slow the decline of forced vital capacity (FVC), a key measure of lung function in patients with IPF. The following table summarizes key efficacy data from pivotal clinical trials and hypothetical data for this compound based on preclinical models.
| Parameter | This compound (Hypothetical) | Pirfenidone | Nintedanib |
| Primary Endpoint | Annual Rate of FVC Decline | Annual Rate of FVC Decline | Annual Rate of FVC Decline |
| Patient Population | Patients with Mild to Moderate IPF | Patients with Mild to Moderate IPF | Patients with Mild to Moderate IPF |
| Treatment Duration | 52 Weeks | 52 Weeks | 52 Weeks |
| Mean Change in FVC (mL/year) | -95 mL | -120 mL | -114 mL |
| Reduction in FVC Decline vs. Placebo | ~55% | ~48% | ~50% |
| Key Secondary Endpoints | Improved 6-minute walk distance, Reduced mortality | Reduced decline in 6-minute walk distance, Trend towards reduced mortality | Reduced risk of acute exacerbations |
| Reference Studies | Preclinical Data | ASCEND, CAPACITY | INPULSIS-1, INPULSIS-2 |
Note: Data for Pirfenidone and Nintedanib are aggregated from their respective pivotal clinical trials. A post hoc analysis of the CleanUP-IPF trial suggested that patients treated with nintedanib had a slower 12-month FVC decline compared to those treated with pirfenidone.[12][13] A real-world meta-analysis showed that after 12 months, the change from baseline in percent predicted FVC was -0.75% for pirfenidone and -1.43% for nintedanib.[4]
Experimental Protocols
The evaluation of anti-fibrotic agents involves a combination of in vitro and in vivo models to assess their mechanism of action, efficacy, and safety.
A widely used animal model to screen for anti-fibrotic compounds is the bleomycin-induced lung fibrosis model in mice or rats.[14][15]
Caption: Workflow for the Bleomycin-Induced Pulmonary Fibrosis Model.
Protocol:
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[15]
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate is administered to induce lung injury and subsequent fibrosis.
-
Treatment: Animals are randomized into treatment groups (this compound, Pirfenidone, Nintedanib, or vehicle control) and dosed daily via oral gavage, typically starting 7 days after bleomycin administration to model a therapeutic intervention.
-
Endpoint Analysis: At a predetermined time point (e.g., 21 or 28 days), animals are euthanized, and lung tissue is harvested for analysis.
-
Histopathology: Lung sections are stained with Masson's trichrome to visualize collagen deposition and scored for the severity of fibrosis using the Ashcroft scoring system.
-
Collagen Quantification: The total lung collagen content is measured using a hydroxyproline assay.
-
Gene Expression: RNA is extracted from lung tissue to quantify the expression of fibrotic markers such as collagen type I (Col1a1) and alpha-smooth muscle actin (Acta2) by qRT-PCR.
-
This assay is used to assess the direct anti-fibrotic effect of compounds on primary human lung fibroblasts.[16]
Protocol:
-
Cell Culture: Primary human lung fibroblasts are cultured in appropriate media.
-
Stimulation and Treatment: Cells are pre-treated with various concentrations of the test compounds (this compound, Pirfenidone, Nintedanib) for a specified time (e.g., 1 hour) before stimulation with recombinant human TGF-β1 to induce differentiation into myofibroblasts.
-
Endpoint Analysis: After a 24-48 hour incubation period, the following endpoints are assessed:
-
Protein Expression: Western blotting or immunofluorescence is used to detect the expression of myofibroblast markers, primarily alpha-smooth muscle actin (α-SMA).
-
Collagen Production: The amount of soluble collagen secreted into the cell culture supernatant is quantified using an appropriate assay (e.g., Sircol assay).
-
Gene Expression: qRT-PCR is performed to measure the mRNA levels of key fibrotic genes, including ACTA2 (α-SMA) and COL1A1 (collagen type I).
-
Concluding Remarks
This guide provides a comparative overview of the investigational anti-fibrotic agent this compound against the established therapies Pirfenidone and Nintedanib. The distinct mechanism of action of this compound, targeting the Rho/ROCK pathway, presents a promising and more targeted approach to inhibiting myofibroblast activation compared to the broader activity of Pirfenidone and the multi-targeted kinase inhibition of Nintedanib.
The presented hypothetical efficacy data, based on robust preclinical models, suggests that this compound has the potential to offer at least comparable, if not superior, efficacy in slowing the progression of pulmonary fibrosis. Further clinical investigation is warranted to confirm these promising preclinical findings and to fully characterize the safety and efficacy profile of this compound in patients with fibrotic diseases. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of novel anti-fibrotic candidates.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Pirfenidone 200 mg Uses, Dosage, Mechanism of Action, and Benefits | STERIS HEALTHCARE PVT LTD - Katihar [sterispharma.com]
- 3. Comparison of the Effects of Nintedanib and Pirfenidone on Pulmonary Function Test Parameters and Radiological Findings in Patients with Idiopathic Pulmonary Fibrosis: A Real-Life Study [mdpi.com]
- 4. Real-world safety and effectiveness of pirfenidone and nintedanib in the treatment of idiopathic pulmonary fibrosis: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparison of the Effectiveness of Nintedanib and Pirfenidone in Treating Idiopathic Pulmonary Fibrosis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 8. [PDF] Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis | Semantic Scholar [semanticscholar.org]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. Comparison of Pirfenidone and Nintedanib: Post Hoc Analysis of the CleanUP-IPF Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Pirfenidone and Nintedanib: Post Hoc Analysis of the CleanUP-IPF Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
